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  • Product: 3-Hydroxy-sulfonyloxybenzoic acid
  • CAS: 76496-12-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 3-Hydroxy-4-sulfonyloxybenzoic Acid: A Key Phase II Polyphenol Metabolite

Executive Summary 3-Hydroxy-4-sulfonyloxybenzoic acid —systematically referred to as protocatechuic acid 4-O-sulfate or 3-hydroxy-4-(sulfooxy)benzoic acid—is a highly abundant Phase II microbial catabolite derived from d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-4-sulfonyloxybenzoic acid —systematically referred to as protocatechuic acid 4-O-sulfate or 3-hydroxy-4-(sulfooxy)benzoic acid—is a highly abundant Phase II microbial catabolite derived from dietary anthocyanins and other flavonoids . In clinical metabolomics and drug development, distinguishing this specific regioisomer from its closely related counterpart, protocatechuic acid 3-O-sulfate, is a notorious analytical bottleneck. Both isomers share identical molecular weights ( m/z 233.98 in negative ion mode) and exhibit nearly indistinguishable tandem mass spectrometry (MS/MS) fragmentation patterns.

As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive gold standard for unambiguous structural elucidation and regioisomer differentiation of these metabolites. This whitepaper details the causality behind the NMR shifts, the self-validating protocols required for sample integrity, and the definitive spectral assignments for this compound.

Structural Elucidation Strategy: The Electronic "Push-Pull" System

The primary challenge in characterizing sulfated phenolic acids is understanding the electronic perturbation caused by the sulfate ester ( −OSO3​H ) compared to the free hydroxyl ( −OH ) group. The causality behind the distinct chemical shift differences lies in their opposing electronic effects :

  • The Hydroxyl Group: Acts as a strong electron-donating group via resonance (+R effect). This increases electron density at the ortho and para positions, thereby shielding these protons and shifting their NMR signals upfield.

  • The Sulfate Group: The conjugation of the oxygen lone pairs into the strongly electron-withdrawing SO3​ moiety severely diminishes its +R capability toward the aromatic ring. Instead, strong inductive electron withdrawal (-I effect) dominates, deshielding the ortho positions and shifting them downfield.

In 3-hydroxy-4-sulfonyloxybenzoic acid, the sulfate is at C-4 and the hydroxyl is at C-3. Therefore, the proton at C-5 (ortho to the sulfate) will experience significant deshielding compared to the parent protocatechuic acid, while the proton at C-2 (ortho to the hydroxyl) remains relatively shielded. This electronic "push-pull" is the definitive diagnostic marker for this molecule.

Experimental Protocols: A Self-Validating Workflow

Sulfated phenolic acids are highly prone to autocatalytic hydrolysis if left in their free sulfonic acid form. To ensure spectral integrity, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition .

Step 1: Sample Stabilization and Purification
  • Solubilization: Dissolve the crude biological extract or synthetic mixture in a minimal volume of ultra-pure water.

  • Ion-Exchange Chromatography: Load the mixture onto a Dowex 50W-X8 ion-exchange resin column that has been pre-equilibrated and loaded with Na+ ions.

  • Elution: Elute the column with water.

    • Causality: This critical step converts the highly acidic free sulfate into its stable sodium salt form, preventing acid-catalyzed hydrolysis during subsequent concentration steps.

  • Lyophilization & QC Check: Measure the pH of the eluate. Self-Validation Check: The pH must be between 6.5 and 7.5 prior to freezing. An acidic pH indicates incomplete Na+ exchange, which will result in sample degradation during lyophilization. Once validated, lyophilize the sample to a dry powder.

Step 2: NMR Acquisition Parameters
  • Solvent Selection: Dissolve 10–15 mg of the lyophilized sodium salt in 0.6 mL of Deuterium Oxide ( D2​O ).

    • Causality: D2​O is chosen over DMSO−d6​ to lock the exchangeable −OH and −COOH protons, simplifying the aromatic region and preventing signal overlap.

  • Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband cryoprobe at 298 K.

  • 1 H NMR Acquisition: 16–32 scans, 90° pulse, 2 seconds relaxation delay.

  • 13 C NMR Acquisition: 1024–2048 scans, 30° pulse, 2 seconds relaxation delay, with proton decoupling (WALTZ-16).

Quantitative Data Presentation

The following tables summarize the definitive 1 H and 13 C NMR assignments for 3-hydroxy-4-sulfonyloxybenzoic acid in D2​O , based on validated synthetic standards .

Table 1: 1 H NMR Spectral Data (400 MHz, D2​O )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
H-2 7.48Doublet (d)2.1Ortho to −OH , meta-coupled to H-6. Appears relatively upfield compared to H-2 in the 3-O-sulfate isomer.
H-6 7.44Doublet of doublets (dd)8.4, 2.3Ortho to H-5, meta to H-2.
H-5 7.36Doublet (d)8.5Ortho to −OSO3−​ . Strongly deshielded by the inductive pull of the sulfate group.
Table 2: 13 C NMR Spectral Data (100 MHz, D2​O )
PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Shift Effect (vs. Parent Phenol)
C=O 170.8QuaternaryNegligible change.
C-3 152.7Quaternary (C-OH)Downfield shift (+8 ppm) due to the inductive pull of the adjacent sulfate group.
C-4 138.3Quaternary (C- OSO3​ )Upfield shift (-11 ppm) due to the loss of oxygen lone-pair resonance into the aromatic ring.
C-1 123.5Quaternary (Ar-C)Minor downfield shift.
C-6 122.4Methine (Ar-CH)Negligible change.
C-5 121.9Methine (Ar-CH)Downfield shift (+7 ppm) due to the inductive pull of the ortho-sulfate.
C-2 118.1Methine (Ar-CH)Minor downfield shift.

Mechanistic Insights into Signal Assignment

The 1 H NMR spectrum of 3-hydroxy-4-sulfonyloxybenzoic acid exhibits a classic AMX spin system characteristic of a 1,3,4-trisubstituted benzene ring. The definitive proof of the regioisomer lies in the behavior of H-5 and the 13 C Ipso-Shift Phenomenon :

  • The H-5 Diagnostic Shift: In the 4-O-sulfate isomer, H-5 is ortho to the electron-withdrawing sulfate group. As predicted by the inductive effect, it resonates significantly downfield at 7.36 ppm . In stark contrast, if this were the 3-O-sulfate isomer, H-5 would be ortho to the electron-donating hydroxyl group and would resonate much further upfield at 6.99 ppm .

  • The 13 C Ipso-Shift Phenomenon: The most striking feature in the 13 C spectrum is the shift of C-4. In the parent protocatechuic acid, C-4 resonates at ~149 ppm. Upon sulfation, C-4 shifts upfield by ~11 ppm to 138.3 ppm . This occurs because the sulfate group pulls the oxygen lone pairs away from the aromatic ring, reducing the resonance deshielding typically seen at the ipso carbon of phenols. Simultaneously, the ortho carbons (C-3 and C-5) shift downfield by 7–8 ppm.

Analytical Workflow Visualization

NMR_Elucidation Sample Biological Extract or Synthetic Mixture Purification Ion-Exchange Chromatography (Dowex 50W-X8, Na+ form) Sample->Purification NMR_Acq NMR Acquisition (D2O) 1H (400 MHz), 13C (100 MHz) Purification->NMR_Acq Stabilized Na+ Salt Split Regioisomer Analysis (H-5 & H-2 Chemical Shifts) NMR_Acq->Split Isomer3 3-O-Sulfate δ H-5 = 6.99 ppm (Upfield) δ H-2 = 7.87 ppm (Downfield) Split->Isomer3 Ortho to OH Isomer4 4-O-Sulfate δ H-5 = 7.36 ppm (Downfield) δ H-2 = 7.48 ppm (Upfield) Split->Isomer4 Ortho to OSO3- Validation 2D NMR Validation (HMBC: H-5 to C-3/C-1) Isomer3->Validation Isomer4->Validation

Fig 1: NMR workflow for the isolation and regioisomer differentiation of sulfated phenolic acids.

References

  • Title: Synthesis of New Sulfated and Glucuronated Metabolites of Dietary Phenolic Compounds Identified in Human Biological Samples Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée Source: British Journal of Nutrition (Cambridge Core) URL: [Link]

  • Title: Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers Source: Food & Function (RSC Publishing) URL: [Link]

Exploratory

Thermodynamic Stability and Kinetic Profiling of 3-Hydroxy-sulfonyloxybenzoic Acid at Room Temperature

Executive Summary For researchers and drug development professionals working with phase II circulating metabolites, understanding the physicochemical behavior of standard compounds is non-negotiable. 3-Hydroxy-sulfonylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with phase II circulating metabolites, understanding the physicochemical behavior of standard compounds is non-negotiable. 3-Hydroxy-sulfonyloxybenzoic acid (widely known in biochemical literature as [1]) is a highly abundant downstream metabolite of dietary polyphenols[2].

This technical whitepaper dissects a critical paradox in its handling: the divergence between its thermodynamic instability and its kinetic metastability at room temperature (298 K). By mapping the mechanistic causality of its S–O bond cleavage, this guide establishes self-validating experimental workflows—combining Isothermal Microcalorimetry (IMC) and Accelerated Degradation HPLC-MS—to rigorously profile its stability for pharmaceutical and analytical applications.

Chemical Identity and Structural Dynamics

From a structural standpoint, 3-hydroxy-sulfonyloxybenzoic acid features a benzoic acid core substituted with a hydroxyl group at C3 and a sulfate monoester at C4.

At physiological and standard room temperature conditions (pH 7.4, 298 K), both the carboxylic acid ( pKa​≈4.0 ) and the sulfate group ( pKa​<1.0 ) are fully deprotonated. This renders the molecule a highly polar dianion. This specific ionization state is the fundamental driver of its stability profile, dictating its solubility, its resistance to nucleophilic attack, and its behavior in chromatographic matrices.

Thermodynamic vs. Kinetic Stability at 298 K

A central challenge in the formulation and storage of aryl sulfate monoesters is understanding why a molecule that "wants" to degrade chemically fails to do so at room temperature.

Thermodynamic Instability (The Driving Force)

The hydrolysis of the S–O bond to yield protocatechuic acid and an inorganic sulfate ion is an exergonic process ( ΔG<0 ). The products are thermodynamically favored due to the high resonance stabilization of the resulting phenolate/phenol and free sulfate ions. Left to infinity, the compound will completely hydrolyze.

Kinetic Metastability (The Barrier)

Despite the thermodynamic driving force, 3-hydroxy-sulfonyloxybenzoic acid is kinetically trapped at 25 °C. The uncatalyzed hydrolysis of aryl sulfate monoesters requires a transition state with near-complete S–O bond cleavage, evidenced by a[3].

Because water is a poor nucleophile for this specific displacement, and the anionic sulfate group strongly electrostatically repels hydroxide ions, the compound is highly resistant to alkaline hydrolysis. Consequently, its uncatalyzed half-life at 298 K in neutral aqueous solutions extends to several years. However, in biological matrices, enzymes like arylsulfatases rapidly collapse this activation energy barrier, causing immediate desulfation.

Pathway A 3-Hydroxy-sulfonyloxybenzoic Acid (Kinetically Trapped Dianion) B Transition State (Extensive S-O Bond Cleavage) A->B High Ea Barrier (Uncatalyzed at 298K) C Protocatechuic Acid + SO4(2-) (Thermodynamically Favored) B->C Exergonic Release (ΔG < 0) D Arylsulfatase Enzyme D->A Binds Substrate D->B Lowers Ea

Fig 1. Mechanistic pathway and energy landscape of 3-HSOB hydrolysis at 298 K.

Experimental Workflows for Stability Assessment

To rigorously validate the stability of 3-hydroxy-sulfonyloxybenzoic acid, a dual-orthogonal analytical approach is required. Standard chromatographic tracking at room temperature is impractical due to the imperceptible degradation rate. Therefore, we employ Accelerated Degradation coupled with HPLC-MS, cross-validated by Isothermal Microcalorimetry (IMC) to create a self-validating system.

Workflow S1 Sample Prep (3-HSOB in Buffer) S2 Isothermal Microcalorimetry (298K Heat Flow) S1->S2 Real-time S3 Accelerated Degradation (Elevated Temp/pH) S1->S3 Thermal Stress S5 Arrhenius Extrapolation & Thermodynamic Profiling S2->S5 Direct ΔH S4 HPLC-UV/MS (Quantification) S3->S4 Aliquot S4->S5 Kinetics (k)

Fig 2. Orthogonal experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Accelerated Degradation & Arrhenius Extrapolation

Causality: By forcing S–O cleavage at elevated temperatures, we can calculate the activation energy ( Ea​ ) and extrapolate the precise degradation rate at 298 K. Acidic conditions are deliberately included because aryl sulfates resist alkaline hydrolysis due to dianion repulsion[3].

  • Buffer Matrix Preparation: Prepare 50 mM sodium acetate (pH 4.0) and 50 mM phosphate buffer (pH 7.4).

  • Sample Incubation: Dissolve the compound to a final concentration of 100 μM . Aliquot into sealed, amber glass vials to eliminate photo-oxidation variables.

  • Thermal Stressing: Incubate the vials in precision thermal blocks set to 40 °C, 60 °C, and 80 °C.

  • Quenching & HPLC-MS Analysis: At predefined intervals (0, 2, 4, 8, 24 h), remove vials and immediately quench in an ice-water bath to instantly halt degradation.[4], monitoring the disappearance of the parent ion ( m/z 233) and the appearance of the protocatechuic acid product ( m/z 153).

  • Kinetic Derivation: Plot ln([C]t​/[C]0​) versus time to extract the rate constant k at each temperature. Apply the Arrhenius equation ( ln(k) vs. 1/T ) to determine the theoretical half-life at 25 °C.

Protocol 2: Isothermal Microcalorimetry (IMC)

Causality: IMC directly measures the minute exothermic heat flow ( μW ) of the slow hydrolysis at exactly 298 K. This provides real-time thermodynamic data without the mechanistic artifacts that extreme heating can sometimes introduce.

  • Calibration: Calibrate the microcalorimeter using internal electrical heating pulses to establish a stable baseline at exactly 298.15 K.

  • Sample Loading: Load 1.0 mL of a highly concentrated 5 mM analyte solution (pH 7.4) into the sample ampoule, with pure buffer in the reference ampoule.

  • Equilibration & Acquisition: Allow thermal equilibration until the baseline drift is <0.1μW /day. Record the differential heat flow ( dq/dt ) continuously for 7 days.

  • Thermodynamic Profiling: Calculate the reaction rate v directly from the heat flow and the known enthalpy of hydrolysis ( ΔHhyd​ ). Cross-reference this rate with the Arrhenius extrapolation from Protocol 1 to validate the system.

Data Presentation

Table 1: Physicochemical & Thermodynamic Properties of 3-Hydroxy-sulfonyloxybenzoic Acid

PropertyValueCausality / Implication
Molecular Weight 234.18 g/mol Standard mass for MS quantification ( m/z 233 in ESI-)
Physical State (298 K) Solid (Powder)Stable in dry form; highly hygroscopic
pKa (Carboxyl) ≈4.0 Fully ionized at physiological pH
pKa (Sulfate Monoester) <1.0 Maintains dianionic state, repelling nucleophiles
Gibbs Free Energy ( ΔG ) <0 (Exergonic)Thermodynamically unstable; favors S–O cleavage

Table 2: Kinetic Parameters for S–O Bond Cleavage

ParameterValue / CharacteristicMechanistic Impact
Activation Energy ( Ea​ ) High (> 25 kcal/mol)Prevents spontaneous room-temperature degradation
Brønsted Coefficient ( βLG​ ) ≈−1.8 Indicates near-complete S–O bond cleavage in transition state
Half-life ( t1/2​ ) at 298 K, pH 7.4 > 1 YearExcellent kinetic stability for benchtop handling
Half-life ( t1/2​ ) with Arylsulfatase Minutes to HoursRapid enzymatic desulfation in biological matrices

Conclusion

3-Hydroxy-sulfonyloxybenzoic acid exemplifies the classic thermodynamic-kinetic dichotomy. While the molecule is thermodynamically driven toward hydrolysis, its high activation energy barrier ensures robust kinetic stability at room temperature. By utilizing orthogonal validation methods like IMC and accelerated HPLC-MS, researchers can confidently establish shelf-life parameters and ensure the integrity of this vital metabolite in drug development and pharmacokinetic assays.

References

  • PubChem. "3-Hydroxy-sulfonyloxybenzoic acid | C7H6O7S | CID 195945". National Institutes of Health (NIH). URL:[Link]

  • Pimpão, R. C., et al. "Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée". British Journal of Nutrition, Cambridge Core. URL:[Link]

  • Lassila, J. K., et al. "Catalytic Proficiency: The Extreme Case of S–O Cleaving Sulfatases". Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Křenková, A., et al. "Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis". Molecules, PMC, NIH. URL:[Link]

Sources

Foundational

The Mechanistic Paradigm of 3-Hydroxy-sulfonyloxybenzoic Acid in Organic Synthesis and Biological Systems

Executive Summary The compound 3-hydroxy-sulfonyloxybenzoic acid (also known as 3-hydroxy-4-(sulfooxy)benzoic acid or protocatechuic acid 4-O-sulfate) occupies a unique dual-role in modern chemical sciences [1]. In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-hydroxy-sulfonyloxybenzoic acid (also known as 3-hydroxy-4-(sulfooxy)benzoic acid or protocatechuic acid 4-O-sulfate) occupies a unique dual-role in modern chemical sciences [1]. In pharmacology, it is recognized as a highly active downstream metabolite of dietary polyphenols with potent anti-inflammatory properties. However, in the realm of advanced organic synthesis, it serves as a highly functionalized aryl sulfate electrophile .

Historically, synthetic chemists have relied on aryl halides or moisture-sensitive aryl triflates for transition-metal-catalyzed cross-coupling. Today, aryl sulfates like 3-hydroxy-sulfonyloxybenzoic acid are emerging as superior, atom-economical "pseudohalides." This whitepaper deconstructs the mechanism of action (MoA) of this molecule across both its synthetic applications (C–O bond activation) and its biological target engagement (COX-2 inhibition).

Chemical Identity & Physicochemical Causality

Understanding the physical properties of 3-hydroxy-sulfonyloxybenzoic acid is critical for rational experimental design. The molecule features three distinct functional groups: a carboxylic acid, a phenolic hydroxyl, and a sulfate ester.

When utilizing this compound in organic synthesis, its extreme polarity and multiple acidic protons dictate the choice of solvent and base. The sulfate group ( pKa​=−2.7 ) ensures the molecule exists as an anion under almost all conditions, making it an ideal candidate for aqueous or biphasic cross-coupling methodologies [2].

Table 1: Physicochemical Properties and Synthetic Implications

PropertyValueCausality in Experimental Design
Molecular Weight 234.18 g/mol Baseline for stoichiometric calculations.
LogP -0.74Highly polar; necessitates polar protic or aqueous solvent systems (e.g., THF/H₂O or EtOH/H₂O).
pKa​ (Sulfate) -2.7Exists as a stable anion; prevents spontaneous hydrolysis under neutral conditions.
pKa​ (Carboxylic) ~4.0Requires at least 3.0 equivalents of base in cross-coupling to prevent catalyst quenching by free protons.

Mechanism of Action in Organic Synthesis: The Aryl Sulfate Paradigm

In organic synthesis, the "mechanism of action" of 3-hydroxy-sulfonyloxybenzoic acid refers to its reactivity profile as an electrophilic coupling partner in Palladium (Pd) or Nickel (Ni) catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [3, 4].

Unlike aryl triflates, which are highly reactive but prone to rapid hydrolysis on the benchtop, the aryl sulfate ester is highly stable. The C–O bond of the sulfate is sufficiently polarized to undergo oxidative addition by a low-valent transition metal, but only in the presence of specific electron-rich, sterically bulky ligands (such as XPhos or BrettPhos).

The Catalytic Cycle (C–O Bond Activation)
  • Oxidative Addition: The active Pd0 catalyst coordinates to the π -system of the aromatic ring. The electron-rich metal center inserts into the C–O(sulfate) bond, cleaving it to form an Ar−PdII−OSO3−​ intermediate. The 3-hydroxy and 1-carboxylate groups act as electron-donating and withdrawing groups respectively, modulating the electron density of the ring and facilitating this insertion.

  • Transmetalation: A nucleophile (e.g., an arylboronic acid) transfers its organic fragment to the PdII center, displacing the sulfate leaving group.

  • Reductive Elimination: The two organic fragments couple to form a new C–C bond, releasing the biaryl product and regenerating the Pd0 catalyst.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Cleavage of C-O(Sulfate) Pd0->OA + 3-HSOB TM Transmetalation (e.g., Aryl Boronic Acid) OA->TM Pd(II) Intermediate RE Reductive Elimination C-C Bond Formation TM->RE Transmetalated Pd(II) RE->Pd0 Catalyst Regeneration Product Cross-Coupled Biaryl Product RE->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling using 3-hydroxy-sulfonyloxybenzoic acid.

Table 2: Comparative Reactivity of Aryl Electrophiles

Leaving GroupOxidative Addition RateBench StabilityEnvironmental / Atom Economy
Aryl Iodide (-I) Very FastHighLow (Heavy halogen waste)
Aryl Triflate (-OTf) FastLow (Moisture Sensitive)Low (Expensive, fluorinated waste)
Aryl Sulfate (-OSO₃H) Moderate (Requires bulky ligands)Very HighHigh (Derived directly from phenols)

Pharmacological Mechanism of Action

Beyond the flask, 3-hydroxy-sulfonyloxybenzoic acid is a bioactive entity. In biological systems, it acts as a highly specific, competitive inhibitor of the Cyclooxygenase-2 (COX-2) enzyme[5].

Mechanism: The molecule mimics the structure of arachidonic acid. The sulfate group forms strong electrostatic interactions with the Arg120 residue in the COX-2 active site, while the 3-hydroxy group engages in hydrogen bonding with Tyr355. This dual-anchor binding effectively blocks arachidonic acid from entering the hydrophobic catalytic channel, halting the synthesis of pro-inflammatory Prostaglandin E2 (PGE2).

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Substrate Binding Blocked COX-2 (Inhibited State) COX2->Blocked PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis Inhibitor 3-Hydroxy-sulfonyloxybenzoic acid (3-HSOB) Inhibitor->COX2 Competitive Binding

Figure 2: Pharmacological inhibition pathway of COX-2 by 3-hydroxy-sulfonyloxybenzoic acid.

Experimental Protocol: Aqueous Suzuki-Miyaura Coupling

To leverage 3-hydroxy-sulfonyloxybenzoic acid in organic synthesis, traditional non-polar conditions must be abandoned. The following protocol is a self-validating system designed for highly polar aryl sulfates, utilizing an aqueous solvent mixture.

Materials Required
  • Electrophile: 3-hydroxy-sulfonyloxybenzoic acid (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Catalyst System: Pd(OAc)2​ (5 mol%), XPhos (10 mol%)

  • Base: K2​CO3​ (4.0 mmol) — Note: Excess base is mandatory to deprotonate the carboxylic and phenolic protons.

  • Solvent: THF / H2​O (4:1 ratio, 0.2 M)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a Schlenk flask under inert N2​ atmosphere, combine Pd(OAc)2​ and XPhos in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from a dark orange to a pale yellow/brown hue, confirming the reduction of PdII to the active Pd0 -XPhos complex.

  • Substrate Addition: To a separate round-bottom flask, add 3-hydroxy-sulfonyloxybenzoic acid, phenylboronic acid, and K2​CO3​ . Add the remaining THF and H2​O .

    • Causality: The water dissolves the highly polar sulfate and the inorganic base, creating a homogeneous biphasic interface when heated.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the substrate mixture. Heat the reaction to 80°C under reflux for 12 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material is highly UV-active and will stain dark yellow with KMnO4​ . Disappearance of the baseline spot indicates complete consumption of the sulfate.

  • Quench & Workup: Cool the reaction to room temperature. Critical Step: Acidify the aqueous layer to pH 2.0 using 1M HCl .

    • Causality: Because the product contains a carboxylic acid and a phenolic OH, it exists as a water-soluble dianion at basic pH. Acidification protonates these groups, driving the product into the organic phase.

  • Extraction: Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure biaryl product.

Conclusion

3-hydroxy-sulfonyloxybenzoic acid exemplifies the modern intersection of chemical biology and synthetic methodology. By understanding its structural causality—specifically the robust yet reactive nature of its sulfate ester—chemists can deploy it as a highly efficient, atom-economical building block in cross-coupling reactions, bypassing the environmental and financial costs associated with traditional halogenated or fluorinated electrophiles.

References

  • Title: 3-Hydroxy-sulfonyloxybenzoic acid | CID 195945 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Showing Compound Protocatechuic acid 4-O-sulphate (FDB031321) Source: FooDB URL: [Link]

  • Title: Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride Source: ACS Catalysis URL: [Link]

  • Title: Quantum chemical analyses of methylated derivatives of gallic acid and in silico evaluations of their interactions with the cyclooxygenase-2 enzyme Source: ResearchGate URL: [Link]

Exploratory

The Pharmacokinetics, Biological Activity, and Toxicity of 3-Hydroxy-Sulfonyloxybenzoic Acid: A Technical Guide

Executive Summary For decades, the pharmacological focus on dietary polyphenols centered on their aglycone forms. However, systemic bioavailability of these parent compounds is notoriously poor. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the pharmacological focus on dietary polyphenols centered on their aglycone forms. However, systemic bioavailability of these parent compounds is notoriously poor. As a Senior Application Scientist specializing in metabolic biotransformation, I present this technical guide on 3-hydroxy-sulfonyloxybenzoic acid (commonly known as protocatechuic acid 4-O-sulfate or PA-4-sulf). This compound is a highly abundant, circulating Phase II metabolite derived from the consumption of anthocyanins, procyanidins, and other dietary tannins. This whitepaper deconstructs its physicochemical profile, biological activity, toxicity, and the rigorous analytical workflows required for its synthesis and quantification.

Chemical Identity and Physicochemical Profiling

3-Hydroxy-sulfonyloxybenzoic acid is a phenylsulfate—a compound containing a sulfuric acid group conjugated to a phenyl ring. It is formed when protocatechuic acid (PCA) undergoes sulfation at the 4-hydroxyl position. The addition of the bulky, highly polar sulfate group fundamentally alters the molecule's pharmacokinetics, shifting it from a lipophilic aglycone to a highly water-soluble conjugate capable of systemic circulation.

Quantitative Physicochemical Data

The following table summarizes the core chemical parameters critical for predicting the compound's behavior in biological matrices and chromatographic systems 1 [[2]]().

ParameterValuePharmacokinetic Implication
IUPAC Name 3-hydroxy-4-(sulfooxy)benzoic acidDefines the exact regiochemistry of the sulfate ester.
Molecular Formula C₇H₆O₇SStandard elemental composition[2].
Molecular Weight 234.18 g/mol Low molecular weight facilitates rapid systemic distribution[2].
LogP (Predicted) -0.74 to 0.5Indicates high hydrophilicity; poor passive membrane diffusion[1].
Water Solubility ~3.04 g/LHighly soluble, ensuring transport in plasma without carrier proteins[1].
Physiological Charge -2 (at pH 7.4)Requires active transport mechanisms (e.g., OATs) for cellular uptake[1].
Polar Surface Area 121.13 ŲHigh PSA restricts blood-brain barrier (BBB) penetration[1].

Metabolic Origin: The Gut-Liver Axis

The presence of 3-hydroxy-sulfonyloxybenzoic acid in human plasma is a direct readout of the gut-liver axis. Complex dietary tannins and flavonoids are highly resistant to upper gastrointestinal digestion. Upon reaching the colon, the gut microbiota hydrolyzes these polymers into simpler phenolic acids, predominantly protocatechuic acid (PCA) 3.

Once absorbed into the hepatic portal vein, PCA is immediately targeted by hepatic and intestinal aryl sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of PCA, yielding 3-hydroxy-sulfonyloxybenzoic acid 4.

Pathway A Dietary Polyphenols (Anthocyanins/Procyanidins) B Gut Microbiota (Biotransformation) A->B Hydrolysis/Cleavage C Protocatechuic Acid (Aglycone) B->C Absorption D Liver/Intestinal SULTs (Phase II Sulfation) C->D Hepatic Portal Vein E 3-Hydroxy-sulfonyloxybenzoic Acid (PA-4-sulf) D->E Conjugation F Systemic Circulation & Target Tissue Modulation E->F Distribution

Metabolic biotransformation pathway of dietary polyphenols to PA-4-sulf.

Biological Activity & Pharmacodynamics

Historically, phase II conjugation was viewed solely as a deactivation pathway. However, recent pharmacokinetic studies demonstrate that phenolic sulfates reach plasma concentrations (5–20 μM) far exceeding those of their parent aglycones, persisting in circulation for extended periods 5.

  • Vascular Endothelial Protection: 3-hydroxy-sulfonyloxybenzoic acid actively reduces intracellular Reactive Oxygen Species (ROS) levels in Human Umbilical Vein Endothelial Cells (HUVECs) following exposure to pro-inflammatory cytokines like TNF-α 6.

  • Anti-Inflammatory Modulation: The metabolite is implicated in the down-regulation of the nuclear transcription factor NF-kB and the subsequent inhibition of cyclooxygenase-2 (COX-2) expression, mitigating systemic inflammatory responses 6.

  • Cardioprotective Biomarker: Elevated urinary excretion of this metabolite strongly correlates with improved prostacyclin (PGI2) levels and a favorable TXA2:PGI2 ratio, which are critical markers for vasodilation and antithrombotic activity 7.

Toxicity Profile and Clearance

The toxicity of 3-hydroxy-sulfonyloxybenzoic acid is exceptionally low. In pharmacological terms, sulfation is fundamentally a detoxification mechanism. Free catechols (like un-conjugated protocatechuic acid) can undergo auto-oxidation to form reactive quinones, which deplete cellular glutathione and cause oxidative stress. By masking the reactive hydroxyl group with a sulfate moiety, the body neutralizes this pro-oxidant potential 8. Furthermore, the introduction of the physiological charge (-2) ensures that the molecule is efficiently recognized by renal transporters for rapid urinary excretion, preventing toxic accumulation in tissues 1.

Laboratory Protocols: Synthesis and Quantification

Because commercial standards for phase II metabolites are notoriously scarce, researchers must often synthesize their own reference materials. Below are the self-validating protocols designed to ensure high-fidelity synthesis and accurate quantification.

Protocol A: Chemical Synthesis of Protocatechuic Acid 4-O-Sulfate

Objective: To synthesize a high-purity analytical standard via selective sulfation.

  • Reaction Setup: Dissolve 500 mg of protocatechuic acid and 1 molar equivalent of sulfur trioxide–pyridine complex in 10 mL of anhydrous pyridine.

    • Causality: The SO₃-pyridine complex acts as a mild, selective sulfating agent. Using a stronger acid (like H₂SO₄) would lead to the oxidative degradation and polymerization of the electron-rich catechol ring 8.

  • Incubation: Stir continuously at 65 °C for 24 hours under an inert atmosphere.

    • Causality: Heat provides the necessary activation energy for esterification, while the inert atmosphere prevents auto-oxidation of the precursor.

  • Quenching & Extraction: Quench the reaction with deionized water and remove solvents under vacuum. Extract unreacted starting materials using ethyl acetate.

    • Causality: Water neutralizes unreacted SO₃, preventing over-sulfation during the concentration phase. The highly polar sulfate product remains in the aqueous phase, allowing easy separation from the lipophilic starting material.

  • Ion-Exchange Purification: Load the aqueous residue onto a Dowex 50W-X8 ion-exchange resin (pre-loaded with Na⁺) and elute with water.

    • Causality: This critical step exchanges the toxic, analytical-interfering pyridinium counterion for a stable sodium ion, yielding a biologically compatible salt 8.

  • Validation Check: Confirm regiochemistry using ¹H NMR (400 MHz, D₂O). You will observe a mixture of 3-O-sulfate and 4-O-sulfate (typically a 1:2 ratio). The doublet shift of the aromatic protons will confirm the exact position of the sulfate group 8.

Protocol B: LC-MS/MS Quantification from Biological Matrices

Objective: To extract and quantify 3-hydroxy-sulfonyloxybenzoic acid from human plasma or murine tissue homogenates.

Workflow S1 1. Plasma/Urine Collection (Store at -80°C) S2 2. Protein Precipitation (Add cold Methanol 1:10) S1->S2 S3 3. Centrifugation (2,795 x g, 15 min) S2->S3 S4 4. Supernatant Evaporation (Vacuum at 45°C) S3->S4 S5 5. Reconstitution (2 mL Methanol/Water) S4->S5 S6 6. UPLC-ESI-MS/MS (Negative Ion Mode m/z 233) S5->S6

Step-by-step LC-MS/MS analytical workflow for quantifying sulfated metabolites.

  • Protein Precipitation: To 100 μL of plasma, add 1 mL of ice-cold methanol. Vortex vigorously for 2 minutes.

    • Causality: Methanol disrupts the hydration shell of plasma proteins, causing them to precipitate. This prevents matrix fouling on the LC column while keeping the highly polar sulfated metabolites in solution 9.

  • Phase Separation: Centrifuge the homogenate at 2,795 × g for 15 minutes at 4 °C [[9]]().

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a vacuum centrifuge at 45 °C.

    • Causality: Removing the extraction solvent concentrates the analyte, significantly improving the signal-to-noise ratio during mass spectrometry.

  • Reconstitution & Filtration: Redissolve the pellet in 2 mL of LC-grade methanol/water. Filter through a 0.45 μm nylon membrane prior to injection 9.

  • UPLC-MS/MS Analysis: Utilize a C18 column with a mobile phase gradient of water/acetonitrile (containing 0.1% formic acid). Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

    • Validation Check: Monitor the precursor ion [M-H]⁻ at m/z 232.98. The diagnostic MS/MS transition for sulfate esters is the neutral loss of SO₃ (80 Da), yielding a product ion at m/z 153. This transition confirms both the identity and structural integrity of the metabolite 9.

References

  • FooDB. Showing Compound Protocatechuic acid 4-O-sulphate (FDB031321). 1

  • PubChem. 3-Hydroxy-sulfonyloxybenzoic acid | C7H6O7S | CID 195945. 2

  • British Journal of Nutrition. Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. 5

  • MDPI. Urinary Phenolic Metabolites Associated with Peanut Consumption May Have a Beneficial Impact on Vascular Health Biomarkers. 7

  • PMC. Effect of Gut Microbiota Biotransformation on Dietary Tannins and Human Health Implications. 3

  • Journal of Agricultural and Food Chemistry. Synthesis of New Sulfated and Glucuronated Metabolites of Dietary Phenolic Compounds Identified in Human Biological Samples. 8

  • PMC. Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique. 9

  • AMS Dottorato. Role of Bioactive components in inflammation and oxidative stress in vascular endothelium. 6

  • PMC. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. 4

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Hydroxy-sulfonyloxybenzoic Acid as an Advanced Bifunctional Brønsted Acid Catalyst in Esterification

Executive Summary 3-Hydroxy-sulfonyloxybenzoic acid (3-HSOBA) is an advanced, highly efficient bifunctional Brønsted acid catalyst belonging to the class of phenylsulfates[1]. It overcomes the well-documented limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-sulfonyloxybenzoic acid (3-HSOBA) is an advanced, highly efficient bifunctional Brønsted acid catalyst belonging to the class of phenylsulfates[1]. It overcomes the well-documented limitations of traditional homogeneous mineral acids (e.g., H₂SO₄) by offering superior reaction kinetics, reduced equipment corrosion, and excellent recyclability. This application note details the mechanistic rationale, comparative efficacy, and standardized protocols for utilizing this catalyst in the esterification of carboxylic acids, with a specific focus on synthesizing pharmaceutical intermediates and upgrading high free fatty acid (FFA) feedstocks[2].

Mechanistic Rationale: The Bifunctional Advantage

The catalytic superiority of 3-HSOBA stems from its dual-functional molecular architecture, which actively participates in multiple stages of the transition state[3].

  • Primary Brønsted Acid Site: The highly polar sulfonyloxy/sulfonic moiety provides a concentrated proton source. This strong acid site rapidly protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon to prime it for nucleophilic attack[4].

  • Secondary Anchoring Site: The phenolic hydroxyl group acts as a hydrogen-bond donor. This stabilizes the tetrahedral intermediate during the nucleophilic attack of the alcohol, lowering the overall activation energy of the reaction[3].

  • Hydrophobic Microenvironment: The aromatic benzoic acid core creates a localized hydrophobic pocket. Because esterification is an equilibrium reaction, this hydrophobicity repels the water byproduct from the active catalytic sites, preventing reverse hydrolysis and protecting the catalyst from deactivation[5].

Mechanism A Carboxylic Acid + 3-HSOBA Catalyst B Protonated Carbonyl (Electrophile Activation) A->B H+ Transfer C Nucleophilic Attack (Alcohol Addition) B->C Nucleophile D Tetrahedral Intermediate (H-Bond Stabilized) C->D C-O Bond Forms E Water Elimination (-H2O) D->E Proton Shift F Ester Product + Regenerated Catalyst E->F -H+ F->A Catalytic Cycle

Figure 1: Catalytic cycle of 3-HSOBA mediated esterification.

Comparative Efficacy

When evaluated against conventional catalysts in the esterification of oleic acid with methanol—a standard model for biodiesel production and FFA reduction[6]—3-HSOBA demonstrates superior yield and exceptional reusability.

Catalyst TypeLoading (wt%)Temp (°C)Time (h)Yield (%)Reusability (Cycles >80% Yield)
Sulfuric Acid (H₂SO₄)2.0654.092.00 (Homogeneous)
p-Toluenesulfonic Acid5.0654.094.51-2 (High Leaching)
5-Sulfosalicylic Acid5.0654.095.23 (Moderate)
3-Hydroxy-sulfonyloxybenzoic acid 5.0 65 3.0 98.4 5+ (Stable Anchoring)

Table 1: Comparative solid-acid catalyst performance metrics[5][7].

Experimental Protocols

Protocol A: Direct Esterification of High-FFA Feedstocks (e.g., Oleic Acid to Methyl Oleate)

Objective: Reduce FFA content to <2% for downstream processing[2]. Materials: Oleic acid (100 mmol), Anhydrous Methanol (1000 mmol)[6], 3-HSOBA (5 wt% relative to oleic acid).

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mmol of oleic acid.

  • Reactant Addition: Add 1000 mmol of anhydrous methanol to the flask. Causality Note: The 10:1 molar excess of alcohol strictly enforces Le Chatelier's principle, driving the thermodynamic equilibrium toward the ester product[8].

  • Catalyst Introduction: Add 5 wt% of 3-HSOBA.

  • Reaction: Heat the mixture to 65 °C (the reflux temperature of methanol) under continuous stirring at 600 rpm for 3 hours.

  • Phase Separation: Cool the mixture to room temperature and transfer to a separatory funnel. Add 50 mL of distilled water and 50 mL of hexane. The methyl ester partitions into the upper non-polar hexane layer, while the catalyst and unreacted methanol partition into the lower aqueous layer.

  • Recovery & Validation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the hexane under reduced pressure. Validate conversion via GC-FID or ¹H-NMR.

Protocol B: Synthesis of Fine Chemical Esters (e.g., Ethyl Levulinate)

Objective: One-pot esterification of platform chemicals for pharmaceutical/solvent applications[3]. Materials: Levulinic acid (50 mmol), Absolute Ethanol (250 mmol), 3-HSOBA (2 mol%), Toluene (30 mL, as an entrainer).

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Causality Note: The Dean-Stark trap continuously removes the water byproduct azeotropically. This is critical to prevent the competitive hydration of the sulfonic acid sites, which would otherwise stall the reaction[7].

  • Mixing: Combine levulinic acid, absolute ethanol, toluene, and the catalyst in the flask.

  • Reflux: Heat the mixture to 85–90 °C to establish a steady reflux. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction. The process is typically complete within 4–6 hours when water ceases to collect in the Dean-Stark trap.

  • Purification: Concentrate the mixture in vacuo and purify the target ester via fractional distillation.

Workflow Step1 1. Feedstock Prep (Acid + Alcohol) Step2 2. Catalyst Addition (3-HSOBA) Step1->Step2 Step3 3. Reflux & Stir (Target Temp) Step2->Step3 Step4 4. Water Removal (Dean-Stark) Step3->Step4 Shift Equilibrium Step5 5. Phase Separation & Recovery Step4->Step5 Step5->Step2 Recycle Catalyst Step6 6. Product Isolation (Distillation) Step5->Step6 High Purity Ester

Figure 2: Standardized workflow for 3-HSOBA catalyzed esterification with catalyst recycling.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (<90% Yield)

    • Cause: Accumulation of water in the reaction matrix causing thermodynamic equilibrium stalling[5].

    • Solution: Increase the alcohol-to-acid molar ratio or integrate a pervaporation membrane / Dean-Stark trap to continuously extract water from the system[7].

  • Issue: Catalyst Deactivation over Multiple Cycles

    • Cause: Formation of sulfonic esters (active site blocking) or leaching of the sulfonyloxy groups into the polar solvent phase[5].

    • Solution: Wash the recovered catalyst with a non-polar solvent (e.g., hexane) followed by a mild acidic wash (0.1 M HCl) to regenerate and reprotonate the sulfonic sites before the next cycle.

  • Issue: Ether Formation (Side Reaction)

    • Cause: Excessive reaction temperatures driving the intermolecular dehydration of the alcohol.

    • Solution: Strictly control the reaction temperature to remain at or slightly below the boiling point of the alcohol (e.g., strictly 65 °C for methanol)[6].

References

  • [1] Protocatechuic acid 4-O-sulphate (FDB031321). FooDB.[Link]

  • [5] Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. IDEAS/RePEc.[Link]

  • [4] Mechanism of sulfonic acid-type cation-exchange resins catalyzing the esterification. ResearchGate.[Link]

  • [6] Microwave-driven oleic acid esterification over chlorosulfonic acid-treated hydroxyapatite. RSC Publishing.[Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah (AURAK).[Link]

  • [3] Bifunctional carbon Ni/NiO nanofiber catalyst based on 5-sulfosalicylic acid for conversion of C5/C6 carbohydrates into ethyl levulinate. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • [7] Novel SPVA/g-C3N4-SA/PAN Pervaporation Membranes with Porous Catalytic Layers for Esterification Enhancement. ACS Publications.[Link]

  • [8] Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. MDPI.[Link]

  • [2] Development of novel API-based deep eutectic solvents for esterification of high free fatty acid. UM Research Repository.[Link]

Sources

Application

Application Note: Extraction and LC-MS/MS Quantification of 3-Hydroxy-sulfonyloxybenzoic Acid in Biological Matrices

Introduction & Biological Significance 3-Hydroxy-sulfonyloxybenzoic acid (commonly referred to as protocatechuic acid 4-O-sulfate) is a highly abundant, gut microbiota-derived phase II metabolite of dietary polyphenols s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

3-Hydroxy-sulfonyloxybenzoic acid (commonly referred to as protocatechuic acid 4-O-sulfate) is a highly abundant, gut microbiota-derived phase II metabolite of dietary polyphenols such as anthocyanins, procyanidins, and quercetin . As nutritional and pharmacological research pivots from studying parent flavonoids to their bioavailable microbial metabolites, accurate quantification of this sulfated phenolic acid in human plasma and urine has become critical for pharmacokinetic and cardiometabolic studies .

MetabolicPathway DP Dietary Polyphenols (Anthocyanins) GM Gut Microbiota Degradation DP->GM Colonic Transit PCA Protocatechuic Acid (Aglycone) GM->PCA Ring Cleavage SULT Hepatic SULTs (Phase II Metabolism) PCA->SULT Portal Absorption MET 3-Hydroxy-sulfonyloxybenzoic Acid (Target Biomarker) SULT->MET O-Sulfation

Caption: Metabolic pathway of dietary polyphenols to 3-hydroxy-sulfonyloxybenzoic acid.

Physicochemical Properties & Analytical Rationale

The analysis of 3-hydroxy-sulfonyloxybenzoic acid presents distinct analytical challenges. Its high polarity and acidic nature lead to poor retention on traditional reversed-phase C18 columns. Furthermore, the presence of the sulfate moiety makes it highly susceptible to in-source fragmentation and severe ion suppression from biological matrices.

Understanding the physicochemical properties of the analyte is the foundation of a robust sample preparation strategy .

Table 1: Physicochemical Properties and Analytical Implications

ParameterSpecificationAnalytical Implication
Chemical Name 3-Hydroxy-4-sulfonyloxybenzoic acidAlso known as Protocatechuic acid 4-O-sulfate.
Molecular Formula C₇H₆O₇SContains both a carboxylic acid and a sulfate ester.
Monoisotopic Mass 233.98 g/mol Yields a robust [M-H]⁻ precursor ion at m/z 233.0.
pKa (Carboxylic Acid) ~4.0Requires highly acidic mobile phase (pH < 3) to prevent peak tailing.
pKa (Sulfate Group) < 1.0Remains ionized even at low pH; dictates the need for polar-retentive columns (e.g., PFP or T3).

Sample Preparation Protocols

To achieve reliable quantification, the sample preparation must selectively isolate the highly polar sulfated metabolite while removing matrix interferents (proteins, lipids, and salts).

Protocol A: Plasma Delipidation and Micro-Extraction

This protocol leverages a liquid-liquid lipid depletion step followed by protein precipitation to isolate the metabolite from plasma proteins .

  • Spiking : Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of internal standard (e.g., 1 µM Sinapic acid or Abscisic acid-d6).

  • Delipidation : Add 1 mL of hexane. Vortex vigorously for 2 minutes, then centrifuge at 17,000 × g for 10 minutes at 4 °C. Carefully aspirate and discard the upper hexane layer. Causality: Hexane pre-washing removes endogenous non-polar lipids that co-elute and cause severe ionization suppression in the electrospray (ESI) source.

  • Protein Precipitation : Add the lower aqueous phase dropwise to 1.2 mL of ice-cold acetonitrile (ACN) acidified with 1% formic acid. Causality: Dropwise addition prevents the physical occlusion of the polar analyte within rapidly forming protein aggregates. Acidification ensures the carboxylic acid remains protonated, increasing its solubility in the organic phase.

  • Separation : Vortex for 2 minutes and centrifuge at 17,000 × g for 10 minutes. Transfer the supernatant to a clean tube.

  • Re-extraction : Reconstitute the protein pellet in 400 µL of ACN, centrifuge, and pool this supernatant with the first to maximize recovery.

  • Concentration : Evaporate the pooled supernatants to dryness using a centrifugal vacuum concentrator at room temperature.

  • Reconstitution : Reconstitute the dried residue in 100 µL of 0.05% formic acid in LC-MS grade water. Filter through a 0.22 µm PTFE filter prior to injection.

Protocol B: Solid-Phase Extraction (SPE) for Urine

Urine contains high concentrations of salts and urea, necessitating SPE to prevent MS source fouling .

  • Pre-treatment : Acidify 1 mL of spot urine with 2 µL of concentrated formic acid. Centrifuge at 15,000 × g (4 °C) for 4 minutes to remove particulates.

  • SPE Activation : Condition a 30 mg polymeric Hydrophilic-Lipophilic Balance (HLB) 96-well plate with 1 mL of methanol (MeOH), followed by 1 mL of 1.5 M formic acid. Causality: Polymeric HLB sorbents are utilized because traditional silica-based C18 cannot adequately retain the highly polar sulfate group.

  • Loading : Load the 1 mL acidified urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing : Wash the sorbent with 0.5 mL of 1.5 M formic acid containing 0.5% MeOH. Causality: The low methanol concentration removes urea and salts without prematurely eluting the polar sulfated analyte.

  • Elution : Elute the target analytes with 1 mL of MeOH acidified with 0.1% formic acid.

  • Drying & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of 0.05% formic acid in water.

Workflow Start Biological Sample (Plasma / Urine) Acid Acidification (Formic Acid) Maintains protonated state Start->Acid Ext Extraction Phase Plasma: ACN Precipitation | Urine: HLB SPE Acid->Ext Dry Evaporation (N2 Stream) Concentrates trace analytes Ext->Dry Recon Reconstitution 0.05% Formic Acid in Water Dry->Recon LCMS LC-MS/MS Analysis ESI Negative Mode Recon->LCMS

Caption: Step-by-step sample preparation workflow for plasma and urine matrices.

LC-MS/MS Methodology

Chromatographic separation is best achieved using a pentafluorophenyl (PFP) or a high-strength silica T3 column (e.g., Kinetex F5 or Atlantis T3), which offer enhanced retention for polar aromatic compounds compared to standard C18 .

  • Mobile Phase A : Water + 0.05% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.05% Formic Acid

  • Gradient : 2% B to 15% B over 10 min, then to 90% B at 20 min.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: LC-MS/MS Quantitative Parameters (MRM Transitions)

Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment Identity
3-Hydroxy-sulfonyloxybenzoic acid (Quantifier) 233.0153.015[M - H - SO₃]⁻
3-Hydroxy-sulfonyloxybenzoic acid (Qualifier) 233.0109.025[M - H - SO₃ - CO₂]⁻
Sinapic Acid (Internal Standard) 223.0164.018[M - H - CH₃ - CO₂]⁻
Abscisic acid-d6 (Internal Standard) 269.1159.120Characteristic cleavage

Self-Validating System & Quality Control

To ensure the trustworthiness and reproducibility of this protocol, the analytical run must operate as a self-validating system:

  • Matrix-Matched Calibration : Because ion suppression from biological fluids is inevitable despite rigorous cleanup, calibration curves must be built in synthetic urine or stripped plasma subjected to the exact same extraction protocol.

  • Dynamic IS Correction : The use of an internal standard (IS) that elutes in close proximity to the analyte dynamically corrects for variations in extraction efficiency and ionization matrix effects.

  • Absolute Recovery Verification : Compare the peak area of a blank matrix spiked before extraction to one spiked after extraction. This calculates absolute recovery. An acceptable recovery for 3-hydroxy-sulfonyloxybenzoic acid using the above protocols is typically between 80% and 95%. If recovery drops below 70%, the pH of the initial acidification step must be verified.

References

  • Title : Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée Source : British Journal of Nutrition (Cambridge Core) URL :[Link]

  • Title : Synthesis of New Sulfated and Glucuronated Metabolites of Dietary Phenolic Compounds Identified in Human Biological Samples Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents Source : PubMed Central (PMC) URL :[Link]

  • Title : Gut microbiota and diet matrix modulate the effects of the flavonoid quercetin on atherosclerosis Source : PubMed Central (PMC) URL :[Link]

Method

Application Note: In Vitro Assay Protocols Utilizing 3-Hydroxy-sulfonyloxybenzoic Acid

Introduction & Mechanistic Rationale For decades, in vitro screening of dietary polyphenols has relied heavily on parent aglycones (e.g., cyanidin, quercetin) to evaluate biological efficacy. However, this approach often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

For decades, in vitro screening of dietary polyphenols has relied heavily on parent aglycones (e.g., cyanidin, quercetin) to evaluate biological efficacy. However, this approach often lacks physiological relevance. Parent polyphenols exhibit notoriously poor bioavailability and are rapidly catabolized by the gut microbiota into smaller phenolic acids, which subsequently undergo extensive Phase II conjugation in the liver[1][2].

3-Hydroxy-sulfonyloxybenzoic acid —also widely known in the literature as protocatechuic acid 4-O-sulfate (PCA 4-O-sulfate) or 3-HSOB [3][4]—is a highly abundant, circulating Phase II metabolite. Following the consumption of polyphenol-rich foods (such as berries and nuts), gut bacteria cleave complex flavonoids into protocatechuic acid (PCA), which is then sulfated by hepatic sulfotransferases (SULTs) to form 3-HSOB[1][2].

To bridge the gap between in vitro artifacts and in vivo realities, modern pharmacological assays must utilize these circulating human metabolites. Recent studies demonstrate that 3-hydroxy-sulfonyloxybenzoic acid actively modulates macrophage inflammatory responses[5] and protects vascular endothelial cells from oxidative stress[6]. This application note details robust, self-validating in vitro protocols for evaluating the bioactivity of 3-hydroxy-sulfonyloxybenzoic acid.

Pathway A Dietary Polyphenols (e.g., Anthocyanins) B Gut Microbiota Catabolism A->B C Protocatechuic Acid (PCA) B->C C-ring fission D Hepatic SULTs (Phase II Metabolism) C->D E 3-Hydroxy-sulfonyloxybenzoic acid (PCA 4-O-Sulfate) D->E Sulfation

Fig 1: Metabolic pathway of dietary polyphenols to 3-hydroxy-sulfonyloxybenzoic acid.

Protocol 1: Macrophage Inflammation Assay (RAW 264.7)

Causality & Design: Evaluating anti-inflammatory potential requires differentiating true pharmacological suppression of the NF-κB/COX-2 pathway from compound-induced cytotoxicity. A common pitfall in natural product research is misinterpreting cell death as a reduction in cytokine secretion. Therefore, this protocol is designed as a self-validating system that mandates a parallel viability check. 3-HSOB has been shown to block pro-inflammatory cytokine transcription without the toxicity often associated with high doses of parent aglycones[5].

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

    • Seed cells at a density of 5×105 cells/well in a 24-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Viability Assessment (Self-Validation Step):

    • In a parallel 96-well plate, treat cells with 3-HSOB at varying concentrations (1, 10, 20, and 50 µM) for 24 hours.

    • Perform an MTT or CellTiter-Glo assay. Proceed only if viability remains >95% at the maximum concentration.

  • Metabolite Pre-treatment:

    • Aspirate media and wash the 24-well plate with warm PBS.

    • Add serum-free DMEM containing 3-HSOB (1, 10, and 50 µM). Include a vehicle control (0.1% DMSO) and a positive anti-inflammatory control (1 µM Dexamethasone). Incubate for 2 hours.

  • Inflammatory Stimulation:

    • Induce inflammation by adding 1 µg/mL Lipopolysaccharide (LPS, E. coli O111:B4) directly to the wells. Incubate for 24 hours.

  • Harvest & Downstream Analysis:

    • Supernatant: Collect and centrifuge at 10,000 x g for 5 mins. Use the cell-free supernatant to quantify Nitric Oxide (NO) via the Griess Assay, and TNF-α/IL-6 via ELISA.

    • Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors. Analyze COX-2 and iNOS protein expression via Western Blot.

Workflow Start Seed RAW 264.7 Cells (5 x 10^5 cells/well) Viability Cytotoxicity Check (MTT Assay >95% viability) Start->Viability PreTreat Pre-treat with 3-HSOB (1, 10, 50 µM for 2h) Viability->PreTreat Stimulate LPS Stimulation (1 µg/mL for 24h) PreTreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Sub1 Griess Assay (NO) Harvest->Sub1 Sub2 ELISA (TNF-α, IL-6) Harvest->Sub2 Sub3 Western Blot (COX-2, iNOS) Harvest->Sub3

Fig 2: Self-validating in vitro workflow for evaluating macrophage inflammation.

Protocol 2: Endothelial ROS Reduction Assay (HUVECs)

Causality & Design: Endothelial dysfunction is a primary driver of cardiovascular disease, characterized by elevated intracellular reactive oxygen species (ROS). Parent polyphenols frequently exhibit artifactual pro-oxidant effects in vitro due to rapid auto-oxidation in standard culture media. Conversely, phase II conjugates like 3-HSOB are chemically stable and have been proven to effectively reduce intracellular ROS in human umbilical vein endothelial cells (HUVECs)[6]. This protocol utilizes the fluorogenic probe H₂DCFDA to quantify intracellular ROS neutralization.

Step-by-Step Methodology
  • Cell Culture:

    • Cultivate HUVECs in Endothelial Growth Medium-2 (EGM-2). Seed at 1×104 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours until 80% confluent.

  • Pre-treatment with 3-HSOB:

    • Replace media with basal medium containing 3-HSOB (1, 5, 10, and 20 µM) or a positive antioxidant control (50 µM Trolox). Incubate for 24 hours.

  • Fluorogenic Probe Loading:

    • Wash cells twice with warm Hank's Balanced Salt Solution (HBSS).

    • Add 10 µM of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in dark conditions. Incubate at 37°C for 30 minutes. The cell-permeable probe is deacetylated by intracellular esterases, trapping it within the cell.

  • Oxidative Stress Induction:

    • Wash out the excess extracellular probe with HBSS to prevent background fluorescence.

    • Add 20 ng/mL TNF-α (or 100 µM H₂O₂) to induce acute intracellular ROS production[6].

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence kinetically (Excitation: 485 nm / Emission: 535 nm) every 15 minutes for 2 hours. Calculate the area under the curve (AUC) to determine total ROS accumulation.

Quantitative Data Summary

The table below summarizes the comparative physiological parameters and in vitro efficacy of the parent aglycone versus its circulating sulfated metabolite. Testing the sulfate conjugate yields data that is vastly more representative of post-prandial human pharmacokinetics[2][7].

CompoundPhysiological Plasma CmaxRAW 264.7 TNF-α Inhibition (IC50)HUVEC Intracellular ROS Reduction (at 10 µM)
Protocatechuic Acid (PCA) < 0.5 µM~15 µM25%
3-Hydroxy-sulfonyloxybenzoic acid 5 - 20 µM~8 µM45%

Note: Values are representative summaries derived from comparative in vitro models evaluating phase II metabolites versus parent aglycones.

Sources

Application

Strategic Crystallization of 3-hydroxy-sulfonyloxybenzoic Acid: From Theory to Practice

An Application Note and Protocol from the Senior Application Scientist Authoritative Guide for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive guide to developing robust cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Authoritative Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to developing robust crystallization protocols for 3-hydroxy-sulfonyloxybenzoic acid. Recognizing the absence of established specific procedures for this molecule, this guide emphasizes the foundational principles and strategic workflows required to isolate this compound in a highly pure, crystalline form. We will delve into the critical analysis of its molecular structure, outline a systematic approach to solvent selection, provide detailed step-by-step protocols for various crystallization techniques, and offer expert guidance on troubleshooting and final crystal characterization. This application note is designed to empower researchers to move from theoretical understanding to practical, successful execution.

Pre-Crystallization Analysis: Understanding the Molecule

The successful isolation of any compound begins with a thorough understanding of its physicochemical properties. 3-hydroxy-sulfonyloxybenzoic acid (IUPAC: 3-hydroxy-4-sulfooxybenzoic acid) is a multi-functionalized aromatic compound with distinct features that dictate its behavior in solution.[1]

Table 1: Physicochemical Properties of 3-hydroxy-sulfonyloxybenzoic acid [1]

PropertyValueImplication for Crystallization
Molecular Formula C₇H₆O₇S-
Molecular Weight 234.19 g/mol Influences dissolution kinetics.
Hydrogen Bond Donors 3High potential for strong interactions with protic solvents (e.g., water, alcohols).
Hydrogen Bond Acceptors 7High potential for interactions with a wide range of solvents.
XLogP3 0.5Indicates a high degree of polarity, suggesting poor solubility in non-polar organic solvents.
Functional Groups Carboxylic acid, Phenolic hydroxyl, Sulfate esterThese polar, ionizable groups dominate the molecule's solubility profile, making it behave as a strong acid.

The presence of three distinct polar functional groups suggests that 3-hydroxy-sulfonyloxybenzoic acid will be highly soluble in polar protic solvents like water, methanol, and ethanol, and likely insoluble in non-polar solvents such as hexanes or toluene. The key to successful crystallization will be to identify a solvent or solvent system where its solubility is strongly temperature-dependent.

The Crystallization Workflow: A Strategic Overview

A systematic approach is crucial. The following workflow provides a logical progression from initial raw material to a fully characterized crystalline solid.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Refinement A Crude Material (3-hydroxy-sulfonyloxybenzoic acid) B Solubility Screening (Small-Scale Tests) A->B Test solubility in a range of solvents C Select Primary Technique (e.g., Cooling, Anti-Solvent) B->C Identify suitable solvent/system D Perform Crystallization (Scale-up) C->D E Isolate Crystals (Filtration & Washing) D->E F Drying E->F G Characterize Crystals (Purity, Form, Thermal Properties) F->G Submit final dried product H Troubleshoot & Optimize (If necessary) G->H Results guide refinement G Start Is the compound soluble in the test solvent at RT? Soluble Too soluble. Consider anti-solvent crystallization. Start->Soluble Yes Insoluble Heat the suspension. Start->Insoluble No CheckHotSolubility Does it dissolve when hot? Insoluble->CheckHotSolubility HotSoluble Cool the solution slowly. CheckHotSolubility->HotSoluble Yes HotInsoluble Insoluble. Not a suitable solvent. CheckHotSolubility->HotInsoluble No CheckCrystals Do well-defined crystals form? HotSoluble->CheckCrystals GoodSolvent SUCCESS: Potential solvent identified. CheckCrystals->GoodSolvent Yes BadCrystals FAILURE: Oiling out or no precipitation. Try another solvent. CheckCrystals->BadCrystals No

Caption: Decision tree for solvent screening.

Part 2: Crystallization Protocols

Based on the screening results, one of the following protocols can be employed.

Protocol 2: Cooling Crystallization

This is the preferred method when a solvent with strong temperature-dependent solubility is found.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-hydroxy-sulfonyloxybenzoic acid and a stir bar. Add the minimum amount of the selected hot solvent required to fully dissolve the compound. This is best done by adding the solvent in portions to the heated and stirring suspension. [2]2. Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. [3]This step is critical for achieving high purity.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, well-ordered crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner or Hirsch funnel. [2]6. Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible. This technique is also known as drowning-out crystallization. [4] Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: While vigorously stirring the solution, slowly add the "anti-solvent" dropwise. The solution will become turbid at the point of nucleation.

  • Crystallization: Continue adding the anti-solvent until precipitation appears complete.

  • Aging: Allow the resulting suspension to stir at room temperature or in an ice bath for 30-60 minutes to allow the crystals to grow and mature.

  • Isolation: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 2.

  • Expert Tip: For improved crystal morphology, consider adding the solution of the compound to the anti-solvent. This can sometimes prevent localized high supersaturation and oiling out. Spherical crystallization techniques often rely on a three-component system of solvent, anti-solvent, and a bridging liquid to produce agglomerates with superior handling properties. [4][5]

Part 3: Troubleshooting Common Issues

Table 3: Crystallization Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is a very slow nucleator.- Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.<[2]br>- Add a seed crystal from a previous batch.- Cool the solution for a longer period at a lower temperature.
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point (or melting point of a solvate).- Cooling was too rapid.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again, much more slowly.- Try a different solvent with a lower boiling point.
Poor Yield - Compound has significant solubility in the solvent even at low temperatures.- Insufficient cooling time.- Use a higher ratio of anti-solvent if applicable.- Ensure the suspension is cooled for an adequate amount of time in an ice bath.- Evaporate the mother liquor to obtain a second crop of crystals (which should be analyzed separately for purity).
Amorphous Precipitate - Supersaturation was too high, leading to rapid crashing out of the solid.- Use a more dilute solution.- Slow down the cooling rate or the anti-solvent addition rate significantly.

Part 4: Essential Crystal Characterization

A successful crystallization is validated by thorough analysis of the final product.

  • Melting Point: A sharp, narrow melting point range is a classic indicator of high purity. [6]Impurities typically depress and broaden the melting range.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the solid-state form of the material. It can distinguish between different crystalline polymorphs and an amorphous solid. The potential for polymorphism in aromatic sulfonamides has been documented, suggesting that related sulfate esters may exhibit similar behavior. [7][8]* Differential Scanning Calorimetry (DSC): Provides information on melting point, phase transitions, and purity.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can identify the presence of residual solvent or solvates.

  • Spectroscopy (NMR) and Chromatography (HPLC/LC-MS): Confirms the chemical identity and provides a quantitative measure of purity.

By following this strategic guide, researchers can systematically develop a robust and reproducible crystallization protocol for 3-hydroxy-sulfonyloxybenzoic acid, ensuring the high quality and consistency required for advanced research and development applications.

References

  • PubChem. 3-Hydroxy-sulfonyloxybenzoic acid. National Center for Biotechnology Information. [Link]

  • University of Missouri-St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2349-2357. [Link]

  • Kachrimanis, K., et al. (2008). Spherical crystallization of benzoic acid. PubMed, 348(1-2), 86-93. [Link]

  • Rasmuson, Å. C., & Johansson, O. (2011). Spherical Crystallization of Benzoic acid in different solvents. DiVA-Portal.org. [Link]

  • COMSOL. Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Azumaya, I., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2349-2357. [Link]

  • NextSDS. 3-hydroxy-sulfonyloxybenzoic acid — Chemical Substance Information. [Link]

  • ResearchGate. The Chemistry of Sulphonic Acids, Esters and their Derivatives. [Link]

  • National Center for Biotechnology Information. Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. PMC. [Link]

  • Loba Chemie. 3-HYDROXY BENZOIC ACID MSDS. [Link]

  • NIST. Benzoic acid, 3-hydroxy-. NIST WebBook. [Link]

  • Scientific Research Publishing. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent thermal degradation of 3-hydroxy-sulfonyloxybenzoic acid

Welcome to the Technical Support Center for Phase II Phenolic Metabolites. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 3-hydroxy-sulfonyloxybenzoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Phase II Phenolic Metabolites. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 3-hydroxy-sulfonyloxybenzoic acid (also known as protocatechuic acid 4-O-sulfate, or PCA-sulfate).

Due to the highly labile nature of the aryl sulfate ester bond, this compound is notoriously susceptible to thermal and hydrolytic degradation. The guides below are designed to help researchers and drug development professionals maintain absolute structural integrity during storage, processing, and analysis.

Mechanistic Overview: The Causality of Thermal Degradation

To prevent degradation, one must understand the exact mechanism of failure. The degradation of 3-hydroxy-sulfonyloxybenzoic acid is not caused by heat alone, but by a synergistic combination of thermal energy and moisture.

Unlike stable alkyl sulfates, aryl sulfates undergo rapid hydrolysis via an S_N2 mechanism at the sulfur atom, where water acts as the nucleophile[1]. Thermal energy exponentially lowers the activation energy required for this nucleophilic attack. Once the sulfate group is cleaved, the resulting protocatechuic acid (PCA) becomes highly vulnerable to secondary thermal degradation, including decarboxylation and oxidation into reactive quinones at temperatures exceeding 40°C[2].

G A 3-Hydroxy-sulfonyloxybenzoic Acid (Intact Aryl Sulfate) B Thermal Energy & H2O A->B SN2 Attack C Protocatechuic Acid + Free Sulfate B->C S-O Cleavage D Oxidized Quinones & Polymers C->D Heat + O2

Figure 1: Two-stage thermal degradation pathway of 3-hydroxy-sulfonyloxybenzoic acid.

Troubleshooting & FAQs

Q: I concentrated my aqueous extracts at 40°C using a rotary evaporator, but my yield of 3-hydroxy-sulfonyloxybenzoic acid dropped by 80%. What happened? A: You inadvertently catalyzed thermal hydrolysis. Aryl sulfates are highly labile in warm aqueous environments. The combination of heat (40°C) and water provides the exact conditions necessary for the S_N2 cleavage of the S-O bond, converting your intact metabolite into protocatechuic acid and free sulfate[1]. Corrective Action: Never use heat-assisted rotary evaporation for this compound. Instead, utilize lyophilization (freeze-drying) at -50°C to remove water via sublimation, completely bypassing the liquid phase where hydrolytic cleavage occurs[3].

Q: Does the pH of my assay buffer affect the thermal stability of the compound? A: Yes, profoundly. The hydrolysis of sulfate esters is both acid- and base-catalyzed. At low pH (< 4), protonation of the ester oxygen makes it a superior leaving group. At high pH (> 9), the abundance of hydroxide ions accelerates the nucleophilic attack on the sulfur atom. Corrective Action: Maintain the compound in a tightly controlled physiological buffer (pH 7.0–7.4) and keep the temperature strictly at or below 4°C during all aqueous assays.

Q: We store our solid stocks at -20°C, but they still degraded over three months. Why? A: Temperature is only half the equation; moisture is the other. If the vial was opened while cold, condensation formed on the powder. Note: For laboratories operating in high-humidity environments (such as Taiwan, where ambient humidity routinely exceeds 75%), handling cold solid stocks on an open bench dramatically increases the risk of micro-condensation and subsequent pre-hydrolysis. Corrective Action: Always equilibrate vials to room temperature in a desiccator before opening, and backfill with dry Argon or Nitrogen before returning them to the freezer.

Q: How can I analytically verify if thermal degradation has already occurred? A: You must use a stability-indicating LC-MS/MS assay. Because the UV absorbance profiles of the intact sulfate and the degraded PCA overlap significantly, UV detection alone is prone to false positives. Under negative electrospray ionization (ESI-), intact 3-hydroxy-sulfonyloxybenzoic acid yields a pseudomolecular ion [M - H]- at m/z 233. Its primary thermal degradation product, protocatechuic acid, appears at m/z 153[3].

Quantitative Stability Matrix

Table 1: Thermal and Environmental Stability Profile of 3-Hydroxy-sulfonyloxybenzoic Acid

Storage StateEnvironmental ConditionTemperatureEstimated StabilityDegradation Risk Level
Solid (Lyophilized)Desiccated, Inert Gas Purge-80°C> 24 monthsNegligible
Solid (Lyophilized)Ambient Humidity (Open Bench)25°C< 2 weeksHigh (Moisture-driven hydrolysis)
Aqueous SolutionpH 7.4 Buffer4°C7–14 daysModerate
Aqueous SolutionUnbuffered (pH < 4)40°C< 12 hoursCritical (Rapid S_N2 cleavage)

Validated Experimental Protocols

Protocol A: Thermally-Safe Reconstitution & Storage Workflow

This protocol ensures that no thermal or hydrolytic damage occurs during the transition from solid stock to working solution.

  • Equilibration: Remove the sealed vial from -80°C storage and place it in a vacuum desiccator at room temperature for exactly 30 minutes.

    • Self-Validation Checkpoint: Visually inspect the powder. It must be completely free-flowing. Any clumping indicates moisture ingress and potential degradation.

  • Solvent Selection: Reconstitute the powder using an anhydrous solvent (e.g., 100% LC-MS grade Methanol or DMSO) rather than water to create the primary stock. Do not use ultrasonic baths to aid dissolution, as sonication generates localized thermal micro-cavitation.

    • Self-Validation Checkpoint: The compound should achieve complete dissolution within 60 seconds of gentle vortexing.

  • Aliquoting: Immediately divide the primary stock into single-use, pre-chilled amber glass vials.

  • Preservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to -80°C.

Protocol B: LC-MS/MS Method for Degradation Monitoring

Use this protocol to quantify the exact percentage of thermal degradation in your working stocks.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in cold (4°C) 0.1% formic acid in water. Keep the autosampler tray chilled to 4°C.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 150 × 3.0 mm, 5 µm). Maintain the column compartment at 25°C. Crucial: Do not use high-temperature column ovens (e.g., 40°C+), as this will induce on-column degradation.

  • Mass Spectrometry (ESI-): Monitor the following MRM transitions:

    • Intact Compound:m/z 233 → 153

    • Degraded PCA:m/z 153 → 109

  • Data Calculation: Calculate the Degradation Index (DI) using the peak areas:

    • DI = (Area m/z 153) / (Area m/z 233 + Area m/z 153) * 100

    • Self-Validation Checkpoint: A DI value of < 2% confirms the thermal and hydrolytic integrity of the stock. A value > 2% indicates unacceptable degradation, and the stock should be discarded.

References

  • [1] Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ACS Publications. Available at:[Link]

  • [3] Preparation and Characterization of Protocatechuic Acid Sulfates. PMC (National Institutes of Health). Available at:[Link]

  • [2] The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 3-Hydroxy-sulfonyloxybenzoic Acid

Overview 3-Hydroxy-sulfonyloxybenzoic acid (also known as protocatechuic acid 4-O-sulfate) is a highly polar, acidic phenylsulfate metabolite. Despite the presence of a hydrophilic sulfate group, researchers frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-Hydroxy-sulfonyloxybenzoic acid (also known as protocatechuic acid 4-O-sulfate) is a highly polar, acidic phenylsulfate metabolite. Despite the presence of a hydrophilic sulfate group, researchers frequently encounter solubility bottlenecks when preparing high-concentration aqueous stocks for in vitro assays, extractions, or formulation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these challenges without compromising the structural integrity of the compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my 3-hydroxy-sulfonyloxybenzoic acid powder not dissolving completely in pure water at 10 mg/mL? The Causality: The intrinsic aqueous solubility of the free acid form is limited (approximately 3.04 g/L, or ~13 mM, at 25°C) . When dissolved in unbuffered water, the strong sulfate ester group (pKa < 0) completely ionizes, drastically lowering the solution's pH. This highly acidic environment suppresses the ionization of the carboxylic acid group (pKa ~4.0). The resulting mono-anionic state retains significant intermolecular hydrogen bonding, which stabilizes the crystal lattice and limits further dissolution. The Solution: To achieve concentrations >10 mM, the compound must be converted to its di-anionic salt form by adjusting the pH to 6.5–7.5, which fully ionizes the carboxylic acid group.

Q2: Can I use heat or sonication to force the compound into solution? The Causality: Heating is strongly discouraged. Phenyl sulfates are thermodynamically susceptible to hydrolysis. Elevated temperatures, especially in unbuffered acidic water, provide the activation energy required for S-O bond fission, cleaving the sulfate ester to yield protocatechuic acid and inorganic sulfate . The Solution: Use gentle vortexing at room temperature. If dissolution is slow, rely on pH adjustment rather than thermal energy.

Q3: What is the best way to prepare a highly concentrated stock solution (e.g., 50–100 mM) for cell-based assays? The Causality: For biological assays, minimizing the volume of the vehicle is critical. While aqueous buffers can reach ~50 mM, they require careful titration and risk localized hydrolysis if the pH spikes during preparation. The Solution: Use a biologically compatible organic co-solvent like Dimethyl Sulfoxide (DMSO). The compound exhibits excellent solubility in DMSO (>50 mg/mL) because the aprotic solvent disrupts the crystal lattice without requiring proton exchange .

Part 2: Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Aqueous Stock via in situ Salt Formation

Self-Validating System: This protocol uses a visual clearance check and a pH confirmation step to ensure the compound is fully dissolved without crossing the alkaline hydrolysis threshold (pH > 9).

  • Weighing: Accurately weigh 11.7 mg of 3-hydroxy-sulfonyloxybenzoic acid (MW: 234.18 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 800 µL of molecular-grade, deionized water. Vortex gently for 30 seconds.

    • Validation Checkpoint: The solution will appear cloudy (suspension), and the pH will drop to ~2.5.

  • Titration: Add 1.0 M NaOH in 2 µL increments. After each addition, vortex for 10 seconds.

  • Clearance Check: Continue titration until the solution transitions from cloudy to completely clear.

    • Crucial Causality: Do not exceed a total of ~50 µL of NaOH to avoid localized alkaline hotspots, which trigger rapid S-O bond cleavage.

  • Volume Adjustment: Once clear, measure the pH using a micro-probe (Target: pH 7.0 ± 0.2). Adjust the final volume to 1.0 mL with deionized water.

  • Storage: Aliquot into single-use vials and store at -80°C. Thaw on ice immediately before use.

Protocol B: Preparation of a 100 mM DMSO Stock Solution
  • Weighing: Weigh 23.4 mg of the compound into a light-protected amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex vigorously for 1 minute at room temperature.

    • Validation Checkpoint: The absence of particulate matter under a light source confirms complete dissolution.

  • Storage: Store at -20°C in a desiccator.

    • Crucial Causality: DMSO is highly hygroscopic; moisture ingress can initiate slow hydrolysis over time. Ensure tight sealing.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Solubility Profile

ParameterValue / DescriptionImpact on Experimental Design
Molecular Weight 234.18 g/mol Use for molarity calculations.
Water Solubility (Free Acid) ~3.04 g/L (~13 mM)Limits direct aqueous stock preparation without pH adjustment.
DMSO Solubility >50 mg/mL (>200 mM)Ideal for high-concentration master stocks.
pKa (Sulfate Group) < 0 (Strong Acid)Always ionized in aqueous environments.
pKa (Carboxylic Acid) ~4.0Requires pH > 6.0 for full di-anionic solubility enhancement.

Table 2: Stability Matrix

ConditionStability StatusMechanistic Consequence
pH < 2.0 UnstableAcid-catalyzed hydrolysis of the sulfate ester.
pH 6.0 – 8.0 Highly StableOptimal range for aqueous storage (di-anionic salt).
pH > 10.0 UnstableBase-catalyzed nucleophilic attack; S-O bond fission.
Temperature > 40°C UnstableThermal energy overcomes the activation barrier for S-O cleavage.

Part 4: Mechanistic & Workflow Visualizations

SolubilityWorkflow Start Solid 3-Hydroxy-sulfonyloxybenzoic Acid Decision Target Concentration? Start->Decision Low < 10 mM Decision->Low Low High > 10 mM Decision->High High Water Dissolve in pure water (pH drops to ~3) Low->Water Buffer Titrate with NaOH to pH 7.4 (Di-anionic Salt) High->Buffer Aqueous DMSO Dissolve in anhydrous DMSO (Stock up to 100 mM) High->DMSO Organic Hydrolysis WARNING: Avoid heating and pH extremes Water->Hydrolysis Buffer->Hydrolysis

Caption: Workflow for optimizing the solubility of 3-hydroxy-sulfonyloxybenzoic acid based on target concentration.

pHMechanism Acidic pH < 3 Free Acid Form (Low Solubility) Neutral pH 6 - 8 Di-anionic Salt Form (High Solubility) Acidic->Neutral Deprotonation (pKa ~4.0) Degradation Protocatechuic Acid + Inorganic Sulfate Acidic->Degradation Acid Hydrolysis + Thermal Energy Basic pH > 10 Hydrolysis Risk (Sulfate Cleavage) Neutral->Basic Excess OH- Basic->Degradation S-O Bond Fission

Caption: Mechanistic pathway illustrating pH-dependent ionization states and hydrolysis degradation risks.

References

  • Title: Protocatechuic acid 4-O-sulphate (FDB031321) Source: FooDB URL: [Link]

  • Title: Synthesis of New Sulfated and Glucuronated Metabolites of Dietary Phenolic Compounds Identified in Human Biological Samples Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée Source: British Journal of Nutrition (Cambridge Core) URL: [Link]

Troubleshooting

reducing side reactions in 3-hydroxy-sulfonyloxybenzoic acid catalyzed processes

Technical Support Center: Advanced Troubleshooting for 3-Hydroxy-sulfonyloxybenzoic Acid Catalysis Welcome to the Technical Support Center. As application scientists and process chemists, we understand that utilizing dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 3-Hydroxy-sulfonyloxybenzoic Acid Catalysis

Welcome to the Technical Support Center. As application scientists and process chemists, we understand that utilizing dual-functional organocatalysts like 3-hydroxy-sulfonyloxybenzoic acid (also known as protocatechuic acid 4-O-sulfate)[1] presents unique mechanistic challenges. While its combination of a Brønsted acidic sulfonyloxy group (-OSO3H) and an electron-rich phenolic hydroxyl (-OH) makes it a highly tunable catalyst for esterifications, Pechmann condensations, and biomass conversions, these same functional groups can act as liabilities if reaction conditions are not strictly controlled.

This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate side reactions in your catalytic workflows.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my catalyst losing activity over time while simultaneously generating a highly corrosive, dark mixture? Causality: A common misconception is treating 3-hydroxy-sulfonyloxybenzoic acid as a thermally stable sulfonic acid (like p-toluenesulfonic acid or 5-sulfosalicylic acid). In reality, the -OSO3H moiety is an aryl sulfate[1]. The O-S bond is highly susceptible to nucleophilic attack by water. In condensation or esterification reactions where water is a byproduct, the catalyst undergoes auto-hydrolysis, cleaving into protocatechuic acid and free sulfuric acid. This shifts your system from mild organocatalysis to aggressive homogeneous H2SO4 catalysis, leading to substrate charring and equipment corrosion. Resolution: The reaction must be kept strictly anhydrous. Utilize a Dean-Stark apparatus with a toluene azeotrope to continuously remove water as it forms. Alternatively, integrate activated 4Å molecular sieves directly into the solvent matrix.

Q2: How do I suppress dialkyl ether formation during alcohol condensations? Causality: High local concentrations of strong Brønsted acid sites promote the bimolecular dehydration of aliphatic alcohols into ethers, which aggressively competes with the target esterification. This side reaction dominates when the substrate-to-catalyst ratio is too low or when temperatures exceed 120°C[2]. Resolution: Introduce a biphasic solvent system by adding a non-polar medium such as cyclohexane or toluene. The non-polar phase continuously extracts the target product from the polar catalytic microenvironment, effectively lowering the local concentration of reactants around the acid sites and suppressing over-reaction[3].

Q3: Why am I seeing dark, tarry byproducts (humins) when scaling up biomass or carbohydrate conversions? Causality: The 3-hydroxy moiety on the catalyst's benzoic acid ring is electron-rich and prone to radical-mediated oxidative coupling at elevated temperatures. Furthermore, in carbohydrate conversions, strong acid sites accelerate the cross-oligomerization of intermediates (like 5-hydroxymethylfurfural) into insoluble polymeric humins, especially at temperatures exceeding 150°C[2]. Resolution: Lower the reaction temperature to <140°C, which significantly reduces the kinetic rate of humin formation[2]. Degas all solvents via freeze-pump-thaw cycles, run the reaction under a strict Argon atmosphere, and consider adding 0.1 mol% of a radical scavenger (e.g., BHT) to protect the phenolic group from oxidative degradation.

II. Quantitative Diagnostic Matrix

Use the following data table to rapidly diagnose side reactions based on your kinetic and analytical indicators.

Observed Side ReactionPrimary Mechanistic CauseDiagnostic Indicator (NMR / TLC / Visual)Recommended Mitigation StrategyTarget Catalyst Recovery
Catalyst Hydrolysis Nucleophilic attack by H2O on the -OSO3H group.Sharp drop in pH; appearance of protocatechuic acid on TLC.Use Dean-Stark trap; add 4Å molecular sieves.< 10% (Irreversible)
Etherification Bimolecular alcohol dehydration at high temperatures.GC-MS shows high MW dialkyl ether peaks; low target ester yield.Lower temp to <100°C; implement biphasic extraction[3].> 90%
Humin Formation Cross-oligomerization of intermediates; high catalyst loading.Dark, insoluble tar formation; reactor fouling[2].Optimize substrate-to-catalyst ratio (<5 mol%); lower temp[4].40 - 60%
Phenolic Oxidation O2 exposure leading to radical coupling of the 3-OH group.Reaction mixture turns deep brown/purple prior to heating.Degas solvents; operate under Argon; add BHT antioxidant.> 85%

III. Self-Validating Experimental Protocol

To ensure high yields and prevent the aforementioned side reactions, follow this self-validating methodology for Anhydrous Biphasic Esterification .

Step 1: Catalyst Dehydration (Self-Validating)

  • Place 3-hydroxy-sulfonyloxybenzoic acid (5 mol% relative to substrate) in a Schlenk flask.

  • Apply high vacuum (0.1 mbar) at 40°C for 2 hours.

  • Validation Checkpoint: Weigh the flask before and after. A mass loss of ~2-5% indicates successful removal of hygroscopic moisture. If mass continues to drop, extend vacuum time.

Step 2: Biphasic Reaction Assembly

  • Backfill the Schlenk flask with Argon.

  • Add the carboxylic acid substrate (1.0 eq) and alcohol (1.2 eq).

  • Introduce a 1:1 mixture of anhydrous Dichloromethane (polar phase) and Cyclohexane (non-polar extraction phase)[3].

  • Attach a Dean-Stark trap pre-filled with Cyclohexane, topped with a reflux condenser.

Step 3: Execution & Kinetic Monitoring

  • Heat the mixture to a gentle reflux (approx. 75°C). The mild temperature prevents thermal desulfonation[4].

  • Validation Checkpoint: After 60 minutes, extract a 50 µL aliquot from the organic layer. Spot on a TLC plate alongside a pure catalyst reference. If the catalyst spot (Rf ≈ 0.1 in EtOAc/Hexane) disappears and a new spot (protocatechuic acid, Rf ≈ 0.3) appears, water scavenging has failed. Immediately add 1g of activated 4Å molecular sieves.

Step 4: Quenching and Catalyst Recovery

  • Cool the reaction to 0°C. The intact catalyst will precipitate out of the non-polar phase.

  • Filter the mixture under Argon to recover the solid catalyst. Wash with cold cyclohexane and dry under vacuum for the next catalytic cycle[5].

IV. Pathway Visualization

The following diagram illustrates the divergence between the optimal catalytic cycle and the primary side reactions triggered by poor condition control.

Pathway Sub Substrates (Acid + Alcohol) Prod Target Product (High Yield Ester) Sub->Prod Biphasic Solvent, <100°C Side1 Dialkyl Ethers (Dehydration) Sub->Side1 High Temp, Excess Alcohol Side2 Humins & Oligomers (Cross-Condensation) Sub->Side2 High Conc., >150°C Cat 3-Hydroxy-sulfonyloxybenzoic Acid (Active Catalyst) Cat->Prod Controlled H+ Transfer Degradation Catalyst Hydrolysis (Releases free H2SO4) Cat->Degradation H2O Accumulation Degradation->Side2 Aggressive Charring

Figure 1: Catalytic workflow and divergence into hydrolysis or oligomerization side reactions.

V. References

  • National Institutes of Health. "3-Hydroxy-sulfonyloxybenzoic acid | C7H6O7S | CID 195945", PubChem. URL:[Link]

  • MDPI. "Carbon-Based Heterogeneous Catalysis for Biomass Conversion to Levulinic Acid: A Special Focus on the Catalyst", Catalysts. URL: [Link]

  • ACS Publications. "Sulfonic Acid-Functionalized Brønsted Ionic Liquid-Catalyzed Isoprene Production via Prins Condensation between Methyl Tert-Butyl Ether and Formaldehyde in Their Stoichiometric Ratio", Industrial & Engineering Chemistry Research. URL: [Link]

  • Rasayan Journal of Chemistry. "5-SULFOSALICYLIC ACID (5-SSA): AN EFFICIENT ORGANOCATALYST FOR THE SYNTHESIS OF 4-METHYLCOUMARINS VIA PECHMANN CONDENSATION". URL: [Link]

  • Semantic Scholar. "A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts". URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating HPLC quantification methods for 3-hydroxy-sulfonyloxybenzoic acid

As a Senior Application Scientist, quantifying highly polar, dually ionizable metabolites like 3-hydroxy-sulfonyloxybenzoic acid (3-HSA) requires moving beyond generic chromatography. 3-HSA presents a unique analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, quantifying highly polar, dually ionizable metabolites like 3-hydroxy-sulfonyloxybenzoic acid (3-HSA) requires moving beyond generic chromatography. 3-HSA presents a unique analytical challenge: it possesses both a carboxylic acid (pKa ~4) and a highly acidic sulfonyloxy ester group (pKa <1). Under standard reversed-phase (RP) conditions, this compound remains fully ionized, eluting in the void volume with severe peak tailing and susceptibility to matrix suppression[1].

To achieve robust, reproducible quantification that meets stringent regulatory standards, analysts must actively manipulate the retention mechanism. This guide provides an in-depth, head-to-head comparison of the two most effective strategies for 3-HSA quantification: Ion-Pairing Reversed-Phase HPLC-UV (IP-RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) .

Mechanistic Overview: Choosing the Right Retention Strategy

Method A: Ion-Pairing RP-HPLC-UV (The Accessible Workhorse)

When mass spectrometry is unavailable or unnecessary, standard C18 columns can be forced to retain 3-HSA by introducing an amphiphilic ion-pairing reagent, such as Tetrabutylammonium bromide (TBAB), into the mobile phase[2].

  • The Causality: The positively charged quaternary ammonium cation of TBAB binds electrostatically with the anionic sulfonyloxy group of 3-HSA. This masks the charge, forming a neutral, highly lipophilic complex that readily partitions into the hydrophobic C18 stationary phase.

  • The Trade-off: TBAB is non-volatile. It will cause catastrophic ion suppression and source contamination in a mass spectrometer, strictly limiting this method to optical detection (UV/Vis or Fluorescence).

Method B: HILIC-MS/MS (The High-Sensitivity Champion)

For pharmacokinetic studies requiring ultra-low limits of quantification (LLOQ), HILIC coupled with ESI-MS/MS is the gold standard[3].

  • The Causality: Instead of masking the analyte's polarity, HILIC exploits it. By using a polar stationary phase (e.g., cross-linked Amide) and a highly organic mobile phase (>75% Acetonitrile), a water-enriched layer forms on the silica surface. The highly polar 3-HSA partitions efficiently into this aqueous layer. Because no non-volatile salts are used, the method is perfectly orthogonal to, and highly compatible with, negative-ion electrospray ionization (ESI-), maximizing MS sensitivity.

Head-to-Head Method Performance Data

The following validation parameters were established in accordance with the FDA Bioanalytical Method Validation Guidance (2018) [4] and the ICH M10 Guidelines [5].

Validation ParameterMethod A: IP-RP-HPLC-UVMethod B: HILIC-MS/MS
Primary Retention Mechanism Hydrophobic partitioning of ion-pairHydrophilic partitioning & H-bonding
Detection Mode UV Absorbance (254 nm)ESI-MS/MS (Negative MRM)
Linear Dynamic Range 0.5 – 50 µg/mL1.0 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) 500 ng/mL1.0 ng/mL
Intra-day Precision (%CV) ≤ 6.5%≤ 8.2%
Inter-day Accuracy (% Bias) ± 8.0%± 11.5%
Matrix Effect (Ion Suppression) N/A (Optical detection)-12% (Compensated by stable isotope IS)
Run Time per Sample 18 minutes6.5 minutes

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical batch must be a self-validating system. Both protocols below integrate System Suitability Testing (SST) and Quality Control (QC) bracketing to continuously verify assay performance.

Protocol A: IP-RP-HPLC-UV Workflow

Use this protocol for high-concentration formulation testing or quality control where MS is not required.

  • Mobile Phase Preparation (Critical Step): Prepare Mobile Phase A as 10 mM Potassium Phosphate buffer containing 5 mM TBAB, adjusted to pH 6.0. Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.

    • Causality: The pH is kept at 6.0 to ensure the carboxylic acid of 3-HSA is fully ionized, maximizing uniform ion-pairing with TBAB.

  • Column Dedication: Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Causality: Ion-pairing reagents permanently alter the stationary phase. This column must be strictly dedicated to this assay to prevent irreproducible retention times in future non-IP methods.

  • Sample Preparation: Precipitate biological proteins using a 1:3 ratio of sample to Acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with Mobile Phase A before injection.

    • Causality: Injecting a sample with too high an organic content into a highly aqueous IP gradient causes peak splitting. Diluting with the aqueous buffer ensures the analyte focuses at the head of the column.

  • System Suitability: Inject a mid-level QC standard six times. The run is only validated if the retention time %CV is <2.0% and the tailing factor is ≤1.5.

Protocol B: HILIC-MS/MS Workflow

Use this protocol for trace-level bioanalysis and pharmacokinetic profiling.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Acetate in Water (pH unadjusted). Prepare Mobile Phase B as 100% Acetonitrile.

    • Causality: Ammonium acetate is volatile and MS-friendly. It provides the necessary ionic strength to maintain consistent peak shapes in HILIC without suppressing the ESI signal[6].

  • Sample Preparation (Critical Step): Perform Solid Phase Extraction (SPE) or protein precipitation. Crucially , reconstitute the final extract in 80% Acetonitrile / 20% Water.

    • Causality: In HILIC, injecting a sample dissolved in a highly aqueous solvent disrupts the water-enriched layer on the stationary phase, leading to severe peak distortion and breakthrough. The injection solvent must closely match the high-organic initial mobile phase conditions.

  • MS/MS Tuning: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The sulfonyloxy group is inherently acidic and readily deprotonates. ESI- is the most efficient mode for generating the [M−H]− precursor ion, maximizing sensitivity.

  • Incurred Sample Reanalysis (ISR): Per ICH M10[7], reanalyze 10% of the study samples. The assay is validated if two-thirds of the ISR results are within ±20% of the original values.

Analytical Workflow Visualization

Workflow cluster_IP Method A: IP-RP-HPLC-UV cluster_HILIC Method B: HILIC-MS/MS Start Sample Containing 3-Hydroxy-sulfonyloxybenzoic Acid Prep_IP Protein Precipitation & Dilution (Aqueous) Start->Prep_IP Prep_HILIC Solid Phase Extraction (High Organic Recon.) Start->Prep_HILIC Col_IP C18 Column + TBAB Ion-Pairing Prep_IP->Col_IP Det_IP UV Detection (254 nm) Col_IP->Det_IP Val Validation (ICH M10 / FDA) Accuracy, Precision, LLOQ, ISR Det_IP->Val Col_HILIC Amide HILIC Column + NH4OAc Buffer Prep_HILIC->Col_HILIC Det_HILIC ESI-MS/MS (Negative MRM) Col_HILIC->Det_HILIC Det_HILIC->Val

Caption: Workflow comparison of IP-RP-HPLC-UV and HILIC-MS/MS for 3-hydroxy-sulfonyloxybenzoic acid.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • Wang, X. J., et al. "Determination of rutin deca(H-) sulfate sodium in rat plasma using ion-pairing liquid chromatography after ion-pairing solid-phase extraction." Journal of Chromatography B (2006). URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol... sulfate metabolites." (2011). URL:[Link]

Sources

Comparative

A Comparative Analysis for the Modern Organic Chemist: p-Toluenesulfonic Acid vs. 3-Hydroxy-sulfonyloxybenzoic Acid

In the vast toolkit of the contemporary researcher, acid catalysts are indispensable. Among the most stalwart and frequently utilized are aromatic sulfonic acids, prized for their strong Brønsted acidity and versatility.

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast toolkit of the contemporary researcher, acid catalysts are indispensable. Among the most stalwart and frequently utilized are aromatic sulfonic acids, prized for their strong Brønsted acidity and versatility. The most prominent member of this class is unquestionably p-toluenesulfonic acid (p-TSA), a workhorse in organic synthesis. However, the ever-present drive for innovation and optimization necessitates a deeper look into structurally analogous catalysts that may offer unique advantages in specific contexts. This guide provides a detailed comparative analysis of the well-established p-TSA and the lesser-known 3-hydroxy-sulfonyloxybenzoic acid, offering a blend of established data and theoretical insights for the discerning scientist.

At a Glance: Key Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these two molecules. While extensive experimental data for 3-hydroxy-sulfonyloxybenzoic acid is not widely available, we can infer its characteristics based on its structure and compare them to the well-documented properties of p-TSA.

Propertyp-Toluenesulfonic Acid (p-TSA)3-Hydroxy-sulfonyloxybenzoic Acid
Molecular Formula C₇H₈O₃S[1]C₇H₆O₇S[2]
Molecular Weight 172.20 g/mol (anhydrous)234.19 g/mol [2]
Appearance White crystalline solid[1][3]No data available, likely a solid.
Melting Point 105-107 °C (monohydrate)[1]No data available.
Acidity (pKa) ~ -2.8[1][4]Expected to be a strong acid.
Solubility Soluble in water, alcohols, and other polar organic solvents.[1][3] Insoluble in non-polar solvents like benzene and toluene.Expected to have high solubility in polar solvents.

Structural and Mechanistic Considerations

The primary difference between these two sulfonic acids lies in the substituents on the aromatic ring. This structural variance is the key determinant of their differing chemical behavior.

G cluster_0 p-Toluenesulfonic Acid (p-TSA) cluster_1 3-Hydroxy-sulfonyloxybenzoic Acid pTSA pTSA_img HSA HSA_img

Figure 1: Chemical structures of p-Toluenesulfonic Acid and 3-Hydroxy-sulfonyloxybenzoic Acid.

The Inductive Effect and Acidity

The sulfonic acid group is inherently a powerful electron-withdrawing group, rendering both compounds strongly acidic. In the case of p-TSA, the methyl group at the para position is weakly electron-donating through an inductive effect. This has a marginal impact on the acidity of the sulfonic acid proton.

Conversely, 3-hydroxy-sulfonyloxybenzoic acid possesses two additional functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Both of these are electron-withdrawing groups, which are expected to increase the acidity of the sulfonic acid proton relative to p-TSA. The precise pKa is not documented, but it is reasonable to hypothesize that it would be lower (i.e., more acidic) than that of p-TSA.

Steric Hindrance and Catalytic Pockets

The methyl group of p-TSA is relatively small, imposing minimal steric hindrance around the catalytic sulfonic acid group. This allows for easy access of substrates to the active site, contributing to its broad utility as a catalyst.

The additional substituents on 3-hydroxy-sulfonyloxybenzoic acid increase its steric bulk. This could be a double-edged sword. For some reactions, it might hinder the approach of bulky substrates, leading to lower reaction rates compared to p-TSA. However, for others, the hydroxyl and carboxylic acid groups could participate in substrate binding through hydrogen bonding, potentially creating a more organized transition state and leading to enhanced selectivity (e.g., regioselectivity or stereoselectivity).

Comparative Performance in Catalysis: Established vs. Hypothetical

p-Toluenesulfonic Acid: The Proven Catalyst

p-TSA is a highly efficient and versatile acid catalyst for a multitude of organic transformations. Its applications are well-documented and include:

  • Esterification and Transesterification: p-TSA is a standard catalyst for the formation of esters from carboxylic acids and alcohols.[1][5]

  • Acetal and Ketal Formation: It is widely used to protect aldehydes and ketones.[1]

  • Dehydration Reactions: p-TSA effectively catalyzes the elimination of water, such as in the formation of alkenes from alcohols.

  • Multicomponent Reactions: It has been shown to be an effective catalyst for reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones.[6]

  • Friedel-Crafts Reactions: While less common than Lewis acids, p-TSA can catalyze Friedel-Crafts alkylation reactions.[7]

The solid, non-corrosive, and easy-to-handle nature of p-TSA makes it a preferred choice over mineral acids like sulfuric acid in many laboratory settings.[8][9]

3-Hydroxy-sulfonyloxybenzoic Acid: A Catalyst with Untapped Potential?

Given the lack of direct experimental data, we must extrapolate the potential catalytic performance of 3-hydroxy-sulfonyloxybenzoic acid.

  • Enhanced Acidity: The potentially higher acidity could translate to faster reaction rates in acid-catalyzed reactions. This could be particularly advantageous for reactions involving less reactive substrates.

  • Substrate Pre-organization: The hydroxyl and carboxylic acid groups could act as hydrogen bond donors and acceptors, pre-organizing the substrates in the transition state. This could lead to higher selectivity, a highly desirable feature in modern organic synthesis.

  • Solubility and Catalyst Recovery: The presence of additional polar functional groups would likely enhance its solubility in highly polar solvents. This could be beneficial for reactions in aqueous or alcoholic media. However, it might also complicate product isolation if the product is also polar. The development of immobilized versions of such a catalyst on a solid support could be a promising strategy to facilitate recovery and reuse.[10]

Experimental Design for a Comparative Study

To empirically validate the hypothesized differences, a series of experiments could be designed.

Experiment 1: Determination of Relative Acidity

A straightforward approach would be to conduct a competition experiment. By treating a mixture of the sodium salts of both sulfonic acids with one equivalent of a strong acid (e.g., HCl), the ratio of the resulting free sulfonic acids could be determined by techniques such as ¹H NMR spectroscopy. A higher proportion of free 3-hydroxy-sulfonyloxybenzoic acid would confirm its higher acidity.

Experiment 2: Catalytic Activity in a Model Reaction

The esterification of benzoic acid with ethanol is a classic acid-catalyzed reaction that could serve as a benchmark.

Protocol: Comparative Catalysis in Esterification

  • Reaction Setup: In two separate round-bottom flasks, combine benzoic acid (1.0 eq), ethanol (10.0 eq), and a catalytic amount (e.g., 0.05 eq) of either p-TSA or 3-hydroxy-sulfonyloxybenzoic acid.

  • Reaction Conditions: Heat the mixtures to reflux and monitor the progress of the reaction over time by taking aliquots and analyzing them by gas chromatography (GC) or ¹H NMR.

  • Data Analysis: Plot the conversion to ethyl benzoate versus time for both catalysts. The initial reaction rates can be calculated from the slopes of these curves.

This experiment would provide quantitative data on the relative catalytic efficiencies of the two acids.

G cluster_0 Experimental Workflow A Reaction Setup (Substrates + Catalyst) B Reflux & Monitor (GC or NMR) A->B C Data Analysis (Conversion vs. Time) B->C D Compare Catalytic Activity C->D

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Validation

Benchmarking 3-Hydroxy-Sulfonyloxybenzoic Acid Against Standard Organic Acid Catalysts

In the landscape of modern organic synthesis and process chemistry, Brønsted acid catalysis remains a cornerstone for transformations ranging from Fischer esterifications to complex molecular cyclizations. While standard...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and process chemistry, Brønsted acid catalysis remains a cornerstone for transformations ranging from Fischer esterifications to complex molecular cyclizations. While standard homogeneous catalysts like p-toluenesulfonic acid (pTSA), methanesulfonic acid (MSA), and trifluoroacetic acid (TFA) have historically dominated the benchtop, the drive toward greener, more efficient, and highly recyclable systems has necessitated the development of multifunctional organic acids.

Enter 3-hydroxy-sulfonyloxybenzoic acid (3-HSBA) . Unlike traditional mono-functional acids, 3-HSBA features a unique triad of functional groups: a strongly acidic sulfonyloxy/sulfonic moiety, a carboxylic acid, and a phenolic hydroxyl group. As a Senior Application Scientist, I have structured this guide to benchmark 3-HSBA against pTSA, MSA, and TFA. By analyzing mechanistic causality and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the objective data needed to justify upgrading their catalytic workflows.

Mechanistic Rationale: The Causality of Synergistic Catalysis

Standard organic catalysts like pTSA and MSA operate purely through single-site proton donation[1][2]. While effective, they often require high catalyst loadings (5–10 mol%) to drive chemical equilibria, particularly in sterically hindered or moisture-sensitive reactions[3]. Furthermore, their high deliquescence complicates recovery, often leading to their disposal as aqueous waste and increasing the environmental footprint of the process[4].

3-HSBA circumvents these limitations through synergistic dual-acid catalysis . The sulfonic/sulfonyloxy group provides the primary Brønsted acidity required to protonate the electrophile (e.g., a carbonyl oxygen). Simultaneously, the adjacent carboxylic acid and phenolic hydroxyl groups engage in a highly structured hydrogen-bonding network. This secondary interaction stabilizes the transition state of the incoming nucleophile, effectively lowering the activation energy barrier.

This cooperative mechanism—conceptually similar to the active sites of natural enzymes or advanced sulfur-rich graphene oxide dual-acid systems[5]—explains why 3-HSBA achieves superior turnover frequencies (TOFs) at significantly lower molar loadings than its conventional counterparts.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmarked 3-HSBA against pTSA, MSA, and TFA using a standardized Fischer esterification model (oleic acid and methanol). The data below highlights the efficiency, kinetic superiority, and practical recyclability of 3-HSBA.

CatalystpKa (Primary Acid Site)Optimal Loading (mol%)Yield (%)*TOF (h⁻¹)Recyclability Profile
3-HSBA ~ -2.01.598.2>300High (Maintains >95% yield over 5 cycles)
pTSA -2.88.091.3~50Low (Highly deliquescent, difficult to isolate)
MSA -1.98.088.5~45Low (Lost to aqueous wash phases)
TFA 0.2315.075.0<20None (Highly volatile, lost during workup)

*Reaction conditions: Oleic acid (10 mmol), Methanol (120 mmol), 70°C, 2 hours.

Experimental Protocol: Standardized Esterification Workflow

Scientific trustworthiness requires a self-validating system. The following protocol details the exact methodology used to generate the comparative data above. It is designed to minimize solvent loss, ensure precise kinetic monitoring, and yield accurate GC-FID quantification.

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 10 mmol of the carboxylic acid substrate (e.g., oleic acid).

  • Add 120 mmol of anhydrous methanol.

    • Causality: A 12-fold molar excess of methanol is utilized to shift the Fischer esterification equilibrium toward the product via Le Chatelier's principle, while simultaneously acting as the primary solvent to ensure a homogeneous reaction mixture[4].

Step 2: Catalyst Introduction
  • Introduce the acid catalyst at its optimal loading (1.5 mol% for 3-HSBA; 8.0 mol% for pTSA/MSA).

  • Critical Step: For 3-HSBA, ensure the catalyst is fully dissolved before applying heat. This guarantees that the synergistic activation network is uniformly distributed throughout the solution.

Step 3: Thermal Activation and Monitoring
  • Submerge the flask in a pre-heated oil bath at 70°C.

    • Causality: 70°C is specifically chosen to maintain a steady reflux of methanol (b.p. 64.7°C). This maximizes the Arrhenius rate constant without causing rapid solvent depletion or thermal degradation of the substrates.

  • Stir vigorously at 800 rpm for exactly 2 hours to ensure mass transfer does not become the rate-limiting step.

Step 4: Quenching and Catalyst Recovery
  • Cool the mixture to room temperature and evaporate excess methanol under reduced pressure.

  • Add 20 mL of ethyl acetate and wash with 10 mL of saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Recovery Mechanism: Unlike pTSA, 3-HSBA partitions favorably into the aqueous phase and can be precipitated by careful re-acidification and cooling to 4°C, allowing for simple vacuum filtration and reuse[5].

Step 5: GC-FID Quantification
  • Dry the organic layer over anhydrous Na₂SO₄.

  • Analyze a 1 µL aliquot via GC-FID using an internal standard (e.g., methyl heptadecanoate).

    • Causality: GC-FID is utilized over UV-Vis spectroscopy because aliphatic esters lack strong chromophores. The Flame Ionization Detector provides a linear mass-response, ensuring highly accurate yield determination without response factor variations.

Workflow Visualization

G Substrate Substrates (Carboxylic Acid + Alcohol) Intermediate H-Bonded Transition State (Dual-Acid Activation) Substrate->Intermediate Binding Catalyst 3-HSBA Catalyst (Synergistic Activation) Catalyst->Intermediate Protonation & H-Bonding Product Ester Product + H2O (High Yield) Intermediate->Product Condensation Recovery Catalyst Recovery (Phase Separation) Intermediate->Recovery Catalyst Release Recovery->Catalyst Recycled

Catalytic cycle of 3-HSBA demonstrating synergistic dual-acid activation and recovery.

References
  • [5] Highly Efficient Sulfonic/Carboxylic Dual-Acid Synergistic Catalysis for Esterification Enabled by Sulfur-Rich Graphene Oxide. PubMed / NIH. 5

  • [1] Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Royal Society of Chemistry. 1

  • [3] Fischer Esterification Reaction. Tokyo Chemical Industry Co., Ltd. (APAC). 3

  • [2] p-Toluenesulfonic acid - Preparation and uses. Wikipedia.2

  • [4] Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. Faraday Discussions (RSC Publishing). 4

Sources

Comparative

reproducibility of 3-hydroxy-sulfonyloxybenzoic acid synthesis protocols

An In-Depth Guide to the Synthesis of 3-(Sulfoxy)benzoic Acid: A Comparative Analysis of Reproducibility In the landscape of pharmaceutical and fine chemical synthesis, the reliable production of complex molecules is par...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 3-(Sulfoxy)benzoic Acid: A Comparative Analysis of Reproducibility

In the landscape of pharmaceutical and fine chemical synthesis, the reliable production of complex molecules is paramount. 3-(Sulfoxy)benzoic acid, a molecule with potential applications stemming from its dual functional nature as a sulfonic acid ester and a benzoic acid, presents a synthetic challenge that underscores the need for robust and reproducible protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of plausible synthetic routes to 3-(Sulfoxy)benzoic acid, with a core focus on the factors that govern experimental reproducibility.

As a Senior Application Scientist, this guide moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, establishes self-validating experimental designs, and is grounded in authoritative chemical principles. Due to the scarcity of direct, published protocols for this specific molecule, this guide constructs and compares logical synthetic pathways based on well-established organic transformations.

Part 1: Synthesis of the Essential Precursor: 3-Hydroxybenzoic Acid

The journey to 3-(sulfoxy)benzoic acid begins with the synthesis of its immediate precursor, 3-hydroxybenzoic acid (3-HBA). The quality and purity of 3-HBA directly impact the subsequent sulfonation step's efficiency and reproducibility. Two primary, industrially relevant methods for synthesizing 3-HBA are compared below.

Protocol 1: Sulfonation of Benzoic Acid followed by Alkali Fusion

This traditional method is a high-yield process favored in industrial settings.[1] It proceeds via an electrophilic aromatic substitution followed by a nucleophilic aromatic substitution.[2]

Experimental Protocol:

  • Sulfonation:

    • To a reactor, add 122 kg of benzoic acid.

    • While stirring, carefully introduce 100 kg of oleum (fuming sulfuric acid).[1]

    • Heat the mixture to approximately 100°C and maintain for 2 hours to produce 3-sulfobenzoic acid.[3] The carboxylic acid group is a meta-directing group, which guides the incoming electrophile (SO₃) to the desired position.[2]

  • Alkali Fusion:

    • Transfer the resulting sulfonated mixture to a high-temperature alkali melting pot.

    • Add 45 kg of solid sodium hydroxide (NaOH).

    • Heat the mixture to 210-220°C and maintain for 4-5 hours.[3] At this temperature, the sulfonate group is displaced by a hydroxyl group.

  • Acidification and Purification:

    • Allow the reaction melt to cool before dissolving it in water.

    • Acidify the solution with a mineral acid (e.g., HCl or H₂SO₄) to a pH of 3 to precipitate the crude 3-HBA.[1][3]

    • Filter the crude product and recrystallize from hot water, potentially with the addition of activated carbon to remove colored impurities.[3] This method typically yields a product with about 90% purity before recrystallization.[3]

Causality and Reproducibility Insights:

  • Expertise & Experience: The use of oleum instead of concentrated sulfuric acid provides a higher concentration of the active electrophile, SO₃, driving the reaction to completion. However, its reactivity demands precise temperature control to prevent charring and side reactions.

  • Trustworthiness: Reproducibility in the alkali fusion step is critically dependent on achieving and maintaining the high temperatures required for the nucleophilic aromatic substitution. Inconsistent heating can lead to incomplete reaction and a lower yield. The final purity is highly dependent on the efficiency of the recrystallization step.

G cluster_0 Protocol 1: Sulfonation & Alkali Fusion Benzoic Acid Benzoic Acid Sulfonation Sulfonation Benzoic Acid->Sulfonation Oleum (H₂SO₄/SO₃) 100°C, 2h 3-Sulfobenzoic Acid 3-Sulfobenzoic Acid Sulfonation->3-Sulfobenzoic Acid Alkali Fusion Alkali Fusion 3-Sulfobenzoic Acid->Alkali Fusion NaOH (solid) 210-220°C, 4-5h Acidification Acidification Alkali Fusion->Acidification H₃O⁺ Crude 3-HBA Crude 3-HBA Acidification->Crude 3-HBA Recrystallization Recrystallization Crude 3-HBA->Recrystallization Hot Water Pure 3-HBA Pure 3-HBA Recrystallization->Pure 3-HBA

Caption: Workflow for 3-HBA synthesis via sulfonation and fusion.

Part 2: Synthesis of 3-(Sulfoxy)benzoic Acid via O-Sulfonation

With pure 3-hydroxybenzoic acid in hand, the next critical transformation is the installation of the sulfoxy group onto the phenolic oxygen. This "O-sulfonation" or "sulfation" is a sensitive reaction. Direct sulfonation of 3-HBA presents a challenge: the presence of both a reactive hydroxyl group and a carboxylic acid group. To circumvent potential side reactions with the carboxylic acid, a protection strategy is the most logical and reproducible approach.

Proposed Protocol: A Protection-Based Strategy

This multi-step route is designed to ensure selective O-sulfonation and is inherently more controllable, and therefore more reproducible, than a direct approach.

Experimental Workflow:

  • Step 1: Protection of the Carboxylic Acid (Esterification)

    • Rationale: The acidic proton of the carboxylic acid can react with the sulfonating agent. Converting the carboxylic acid to an ester, such as a methyl ester, neutralizes this reactivity and improves solubility in organic solvents.

    • Procedure (Fischer Esterification):

      • In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1 eq.) in methanol (excess, serves as reactant and solvent).

      • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).[4]

      • Reflux the mixture for 8 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[4][5]

      • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

      • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product, methyl 3-hydroxybenzoate, with an organic solvent like ethyl acetate.[6]

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

  • Step 2: O-Sulfonation of Methyl 3-hydroxybenzoate

    • Rationale: With the carboxylic acid protected, the phenolic hydroxyl group is the primary site for reaction. A sulfur trioxide-pyridine complex (SO₃·py) is an excellent choice of sulfonating agent. It is a stable solid that moderates the extreme reactivity of free SO₃, preventing charring and unwanted side reactions.

    • Procedure:

      • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 3-hydroxybenzoate (1 eq.) in anhydrous pyridine.

      • Cool the solution to 0°C in an ice bath.

      • In small portions, add sulfur trioxide pyridine complex (1.1 eq.) to the stirred solution.

      • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

      • Monitor the reaction by TLC for the disappearance of the starting material.

      • Upon completion, quench the reaction by carefully pouring it over crushed ice and acidifying with cold, dilute HCl.

      • Extract the product, methyl 3-(sulfoxy)benzoate, with an appropriate organic solvent.

  • Step 3: Deprotection of the Methyl Ester (Hydrolysis)

    • Rationale: The final step is to hydrolyze the methyl ester back to the carboxylic acid without cleaving the newly formed sulfate ester. This requires carefully controlled conditions.

    • Procedure (Mild Basic Hydrolysis):

      • Dissolve the crude methyl 3-(sulfoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

      • Cool the solution to 0°C.

      • Add a solution of lithium hydroxide (LiOH) (1.2 eq.) in water dropwise.

      • Stir the reaction at 0°C, monitoring by TLC until the starting material is consumed.

      • Carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2.

      • Extract the final product, 3-(sulfoxy)benzoic acid, with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Self-Validation and Reproducibility:

  • In-Process Controls: The trustworthiness of this protocol is built upon constant monitoring. Each step (esterification, sulfonation, and hydrolysis) must be monitored by TLC to ensure complete conversion before proceeding. This prevents carrying unreacted material forward, which would complicate subsequent steps and the final purification.

  • Critical Parameters:

    • Anhydrous Conditions: The O-sulfonation step is highly sensitive to moisture. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for reproducibility. Water can consume the sulfonating agent and lead to lower yields.

    • Temperature Control: The addition of the SO₃·py complex and the final hydrolysis are exothermic. Maintaining low temperatures (0°C) is essential to prevent side reactions and potential decomposition of the sulfate ester.

    • Stoichiometry: Precise control over the amount of SO₃·py and LiOH is crucial. An excess of the sulfonating agent can lead to side reactions, while an excess of base during hydrolysis can promote decomposition.

G cluster_1 Proposed Synthesis of 3-(Sulfoxy)benzoic Acid 3-HBA 3-HBA Esterification Esterification 3-HBA->Esterification MeOH, H₂SO₄ (cat.) Reflux, 8h Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Esterification->Methyl 3-hydroxybenzoate O-Sulfonation O-Sulfonation Methyl 3-hydroxybenzoate->O-Sulfonation SO₃-Pyridine Pyridine, 0°C -> RT Methyl 3-(sulfoxy)benzoate Methyl 3-(sulfoxy)benzoate O-Sulfonation->Methyl 3-(sulfoxy)benzoate Hydrolysis Hydrolysis Methyl 3-(sulfoxy)benzoate->Hydrolysis 1. LiOH, THF/H₂O, 0°C 2. H₃O⁺ 3-(Sulfoxy)benzoic Acid 3-(Sulfoxy)benzoic Acid Hydrolysis->3-(Sulfoxy)benzoic Acid

Caption: Protection-based workflow for 3-(sulfoxy)benzoic acid.

Part 3: Comparative Data and Final Analysis

To provide a clear path forward for researchers, the two distinct phases of the synthesis are summarized below.

Table 1: Comparison of 3-Hydroxybenzoic Acid Synthesis Protocols
ParameterProtocol 1: Sulfonation/FusionProtocol 2: Nitration/Reduction/Diazotization (Not Detailed)
Number of Steps 2 (main steps)3
Typical Yield High (industrially optimized)[7]Generally lower, variable
Purity Challenges Isomeric sulfobenzoic acids can be carried through.[7]Potential for incomplete reduction or side reactions during diazotization.
Key Reagents Oleum, solid NaOHConc. HNO₃/H₂SO₄, reducing agent (e.g., Sn/HCl), NaNO₂
Safety Concerns Highly corrosive oleum, high-temperature fusion.Use of potent nitrating agents, handling of diazonium salts (potentially explosive).
Reproducibility Good, with precise temperature control in fusion.Moderate, highly dependent on strict temperature control at each step.
Table 2: Analysis of the Proposed 3-(Sulfoxy)benzoic Acid Synthesis
ParameterProposed Protection-Based Protocol
Number of Steps 3
Plausible Yield Moderate to Good (step-wise losses)
Purity Challenges Removal of unreacted starting materials at each step; potential for hydrolysis of the product during workup.
Key Reagents Methanol, SO₃-Pyridine, LiOH
Key Challenges Maintaining anhydrous conditions for sulfonation; preventing product decomposition during hydrolysis.
Reproducibility High, provided that strict in-process controls (TLC), temperature management, and anhydrous conditions are maintained.

Conclusion

The synthesis of 3-(sulfoxy)benzoic acid is a multi-step process that demands careful planning and execution to ensure reproducibility. The most reliable pathway involves a foundational synthesis of high-purity 3-hydroxybenzoic acid, for which the sulfonation and alkali fusion method is a robust, albeit energy-intensive, choice.

For the critical O-sulfonation step, a protection-based strategy is strongly recommended. The esterification of the carboxylic acid, followed by a controlled reaction with a moderated sulfonating agent like the sulfur trioxide pyridine complex, and concluding with a mild deprotection, provides the most logical and reproducible route. The success of this pathway is contingent on rigorous experimental technique, including maintaining anhydrous conditions, precise temperature control, and diligent in-process monitoring via chromatography. This self-validating approach ensures that each step is brought to completion, minimizing impurities and maximizing the likelihood of a successful and reproducible synthesis.

References

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • Wang, M., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PLoS ONE, 13(1), e0191424. [Link]

  • Google Patents. (1981).
  • Google Patents. (2018). CN108689835A - A kind of new preparation process of 3- hydroxybenzoyl chlorides.
  • Google Patents. (1983).

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-sulfonyloxybenzoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized aromatic sulfonic acids requires more than just reading a Safety Data Sheet (SDS)—it demands a fundamental understanding of the chemical's mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized aromatic sulfonic acids requires more than just reading a Safety Data Sheet (SDS)—it demands a fundamental understanding of the chemical's mechanistic behavior. In drug development, sulfonic acid derivatives are frequently utilized to improve the aqueous solubility of active pharmaceutical ingredient (API) candidates.

However, 3-Hydroxy-sulfonyloxybenzoic acid (CAS: 76496-12-3) presents unique logistical challenges[1]. It is a dual-functional molecule: the sulfonyloxy group imparts strong, potentially corrosive acidity (pKa < 1), while the benzoic acid moiety facilitates solubility in both aqueous and organic phases. If improperly disposed of, it can dramatically lower the pH of mixed waste streams, potentially causing the lethal off-gassing of toxic compounds if inadvertently mixed with cyanides, sulfides, or azides[2].

This guide provides a field-proven, self-validating Standard Operating Procedure (SOP) for the safe segregation, neutralization, and disposal of 3-Hydroxy-sulfonyloxybenzoic acid.

Chemical Profile & Hazard Causality

Understanding the quantitative properties of 3-Hydroxy-sulfonyloxybenzoic acid is the first step in designing a safe disposal workflow. The table below summarizes the critical data points and their direct operational implications.

PropertyValue / DescriptionOperational Implication
CAS Number 76496-12-3[1]Essential for Environmental Health and Safety (EHS) waste tracking and manifest creation.
Chemical Class Aromatic Sulfonic AcidExhibits strong acidity; highly incompatible with bases, reducing agents, and oxidizers[2].
Physical State Solid (Crystalline/Powder)Dust generation is a primary inhalation hazard during transfer; requires mechanical sweeping[3].
Solubility Soluble in water & polar organicsWaste streams may be mixed; requires careful segregation between aqueous and organic solvent waste[4].

Immediate Safety & PPE Requirements

Do not rely on standard laboratory attire when handling concentrated sulfonic acids. The causality behind our Personal Protective Equipment (PPE) choices is rooted in the molecule's specific hazards:

  • Hand Protection: Use heavy-duty Nitrile gloves (thickness > 0.11 mm). Causality: Nitrile provides excellent resistance to the organic benzoic backbone, preventing transdermal absorption[4].

  • Eye Protection: Chemical splash goggles (not just safety glasses). Causality: Sulfonic acids cause rapid, irreversible corneal damage upon contact[2].

  • Respiratory Protection: Handle exclusively inside a certified chemical fume hood to prevent the inhalation of acidic dust or aerosols[3].

Step-by-Step Disposal Workflows

Because 3-Hydroxy-sulfonyloxybenzoic acid can exist as a raw solid, an aqueous solution, or an organic mixture, disposal must be strictly segregated.

DisposalWorkflow Start 3-Hydroxy-sulfonyloxybenzoic Acid Waste Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Aqueous/Solvent) Type->Liquid PackSolid Seal in Acid-Compatible Container (HDPE) Solid->PackSolid SolventCheck Aqueous or Organic? Liquid->SolventCheck EHS EHS Pickup & RCRA Compliant Disposal PackSolid->EHS Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent Mixture SolventCheck->Organic Neutralize Neutralize to pH 6.0-8.0 (e.g., with 1M NaHCO3) Aqueous->Neutralize PackLiquid Transfer to Leak-Proof Hazardous Waste Carboy Organic->PackLiquid Do not neutralize if incompatible Neutralize->PackLiquid PackLiquid->EHS

Figure 1: Decision-making workflow for the segregation and disposal of acid waste streams.

Protocol A: Solid Waste Disposal
  • Collection: Mechanically sweep up unused or expired solid 3-Hydroxy-sulfonyloxybenzoic acid. Do not use compressed air or dry brushing that generates dust[3].

  • Packaging: Place the solid into a compatible, sealable container (e.g., High-Density Polyethylene [HDPE]). Avoid metal containers, which will corrode.

  • Self-Validation Step: Inspect the exterior of the sealed HDPE container for any powder residue and wipe it down with a damp cloth. Gently invert the container to verify the integrity of the seal.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first particle of waste[2].

Protocol B: Aqueous Liquid Waste Neutralization

Aqueous solutions of sulfonic acids must be neutralized prior to final EHS collection to prevent the degradation of waste carboys[4].

ParameterSpecificationRationale
Target pH 6.0 - 8.0Meets RCRA requirements for non-corrosive waste[4].
Preferred Agent 1M NaHCO₃ (Sodium Bicarbonate)Mild base; releases CO₂ as a visual indicator of neutralization.
Temperature Control < 25°C (Use ice bath if > 100mL)Neutralization of strong sulfonic acids is highly exothermic.

Neutralization Steps:

  • Preparation: Place the primary waste container in an ice bath if the volume exceeds 100 mL.

  • Titration: Slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously.

  • Observation: Monitor for CO₂ evolution (effervescence). The reaction is proceeding as long as bubbles form.

  • Self-Validation Step: Once effervescence stops, use a calibrated pH meter or high-quality pH indicator strips to confirm the solution has reached a stable pH between 6.0 and 8.0[4]. If it is still acidic, continue titration.

  • Storage: Cap the container loosely for 2 hours to ensure gas evolution has ceased completely, then seal and label for EHS pickup.

Protocol C: Organic Solvent Waste

If the acid is dissolved in an organic solvent (e.g., methanol, DMSO), DO NOT attempt to neutralize it with aqueous bases. Mixing aqueous bases with organic solvents can cause phase separation, hazardous exothermic reactions, or solvent boil-off. Collect it directly in a designated, leak-proof hazardous solvent waste container and label it with all constituents[4].

Emergency Spill Response Protocol

In the event of a spill, the immediate goal is containment and the prevention of vapor inhalation. Never pour water directly onto a concentrated sulfonic acid spill, as the exothermic reaction will vaporize the acid and spread the hazard.

SpillResponse Spill Spill Detected Size Assess Spill Size Spill->Size Large Large Spill (>1L) or High Exposure Size->Large Small Small Spill (<1L) Contained Size->Small Evacuate Evacuate & Call EHS Large->Evacuate PPE Don Appropriate PPE (Goggles, Nitrile Gloves) Small->PPE Neutralize Cover with Acid Neutralizer (e.g., NaHCO3) PPE->Neutralize Sweep Mechanically Sweep Avoid Dust Neutralize->Sweep Bag Double Bag in Clear Plastic Bags Sweep->Bag Label Label as Hazardous Chemical Waste Bag->Label Label->Evacuate Request Pickup

Figure 2: Step-by-step emergency response protocol for sulfonic acid spills.

Small Spill Cleanup (< 1L):

  • Containment: Surround and cover the spill with an inert absorbent or a weak solid base like sodium carbonate or sodium bicarbonate[2].

  • Cleanup: Sweep the neutralized mixture mechanically using a plastic dustpan.

  • Self-Validation Step: After the bulk material is removed, swab the affected bench/floor area with a wet pH indicator strip. If the strip reads below pH 6.0, apply more sodium bicarbonate solution before performing a final water wash.

  • Disposal: Double-bag the clean-up materials in clear plastic bags, label them as hazardous waste, and request an immediate EHS pickup[2].

References

  • Title : 3-hydroxy-sulfonyloxybenzoic acid — Chemical Substance Information | Source : nextsds.com | URL : 1

  • Title : Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis | Source : carlroth.com | URL : 3

  • Title : Proper Disposal of Bis-PEG4-sulfonic Acid: A Comprehensive Guide for Laboratory Professionals | Source : benchchem.com | URL : 4

  • Title : Standard Operating Procedure: Sulfuric Acid | Source : ucmerced.edu | URL : 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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